4-Methyl-1,2,3-thiadiazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWSGYOCBFJBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380274 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-67-1 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-1,2,3-thiadiazole-5-carboxamide, a heterocyclic compound belonging to the versatile 1,2,3-thiadiazole class of molecules. While specific research on this exact compound is limited, this document extrapolates from closely related derivatives to provide insights into its synthesis, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and agrochemical potential of this and similar chemical entities.
Core Compound Profile
This compound is a small molecule featuring a five-membered aromatic ring containing one sulfur and two nitrogen atoms. The 1,2,3-thiadiazole ring is a known pharmacophore, and its derivatives have garnered significant interest due to their broad spectrum of biological activities.[1] The carboxamide functional group at the 5-position provides a key site for chemical modification, allowing for the synthesis of diverse compound libraries.
| Property | Value | Source |
| Molecular Formula | C4H5N3OS | --INVALID-LINK-- |
| Molecular Weight | 159.17 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CC1=NNSC1=C(N)=O | --INVALID-LINK-- |
| InChI Key | RYNQBGJMYJPSQG-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic route can be inferred from the preparation of its derivatives. A common approach involves the amidation of a corresponding carboxylic acid or its ester derivative.[2]
General Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamides
A plausible synthetic pathway starts from the commercially available 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its ethyl ester. The carboxylic acid can be converted to an acyl chloride, which then reacts with ammonia or an appropriate amine to yield the desired carboxamide. Alternatively, the ethyl ester can undergo direct aminolysis.
Caption: General synthetic routes to this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized experimental protocol for the synthesis of a this compound derivative, based on a documented procedure for a similar compound.[2]
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent)
-
Amine (e.g., aminomethylcyclohexane, 1 equivalent)[2]
-
Absolute Ethanol
-
Isopropyl ether
-
Cyclohexane
Procedure:
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (0.1 mol) in absolute ethanol (30 ml).
-
Add the desired amine (0.1 mol) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the solution under reduced pressure to remove the ethanol.
-
Digest the remaining oil with isopropyl ether.
-
Recrystallize the crude product from cyclohexane to yield the pure carboxamide derivative.
Physicochemical and Spectroscopic Characterization (Predicted)
| Spectroscopic Data (Predicted) | |
| ¹H NMR | A singlet for the methyl protons (CH₃) is expected around δ 2.3-2.8 ppm. The amide protons (NH₂) would likely appear as two broad singlets in the region of δ 7.0-8.5 ppm. |
| ¹³C NMR | The methyl carbon should appear at approximately δ 15-20 ppm. The carbonyl carbon of the amide is expected in the range of δ 160-165 ppm. Signals for the thiadiazole ring carbons would be in the aromatic region. |
| IR (KBr, cm⁻¹) | Characteristic peaks would include N-H stretching of the amide at 3100-3400 cm⁻¹, C=O stretching of the amide (Amide I band) around 1650-1680 cm⁻¹, and N-H bending (Amide II band) near 1600-1640 cm⁻¹. C-H stretching and bending vibrations would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amide group and cleavage of the thiadiazole ring. |
Potential Biological Activities
Derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated a wide array of biological activities, suggesting that this compound may also possess interesting pharmacological or agrochemical properties.
Antimicrobial Activity
Numerous studies have reported the antimicrobial potential of 1,2,3-thiadiazole derivatives. For instance, hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown activity against Gram-positive bacteria.[3] The combination of the 1,2,3-thiadiazole core with other pharmacophores has been a successful strategy in developing new antimicrobial agents.
| Compound Type | Activity | Quantitative Data (Example) | Reference |
| Hydrazide-hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | Antibacterial (Gram-positive) | MIC = 1.95–15.62 µg/mL for the most active derivative. | [3] |
| Beta-lactam antibiotics with a 1,2,3-thiadiazole-5-mercapto moiety | Antibacterial (Gram-negative) | Active against Pseudomonas aeruginosa. | [4] |
Herbicidal and Plant Growth-Regulating Activity
Certain 4-methyl-1,2,3-thiadiazole-5-carboxamides have been patented for their herbicidal and growth-regulating properties.[2] These compounds have shown efficacy against various weeds while exhibiting selectivity for certain crops. The mechanism of action for some thiadiazole-based herbicides involves the inhibition of photosynthesis.[5]
| Compound Type | Activity | Quantitative Data (Example) | Reference |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide | Herbicidal | Effective at 1 kg/ha against important weed grasses. | [2] |
| 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-oxadiazole-2-thiol derivatives | Herbicidal | Significant effects against Brassica campestris and Echinochloa crusgalli. | [6] |
Anticancer Activity
The thiadiazole scaffold is present in several compounds with demonstrated anticancer activity.[1] Derivatives of 1,2,3-thiadiazole have been shown to inhibit tumor cell proliferation through various mechanisms, including the inhibition of kinases and disruption of microtubule dynamics.
| Compound Type | Activity | Quantitative Data (Example) | Reference |
| Thiazole/thiadiazole carboxamides | c-Met kinase inhibition | IC₅₀ values in the nanomolar range for some derivatives. | [7] |
| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Hsp90 inhibition | Tight binding to Hsp90. | [1] |
Potential Mechanisms of Action and Signaling Pathways
While the specific molecular targets of this compound have not been elucidated, the mechanisms of action of related thiadiazole derivatives provide a framework for potential pathways.
Inhibition of Kinase Signaling
Many small molecule inhibitors target protein kinases, which are crucial regulators of cellular processes. Thiadiazole derivatives have been identified as inhibitors of kinases like c-Met, which is implicated in cancer cell proliferation and survival.[7]
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Disruption of Microtubule Dynamics
Some anticancer agents function by interfering with the dynamics of microtubules, which are essential for cell division. Certain 1,3,4-thiadiazole derivatives have been shown to act as microtubule-destabilizing agents.[8]
Caption: Potential disruption of microtubule assembly by a thiadiazole derivative.
Inhibition of Photosynthesis
The herbicidal activity of some thiadiazole compounds is attributed to their ability to inhibit photosynthesis.[5] This often involves interference with the electron transport chain in photosystem II.
Caption: Potential inhibition of the photosynthetic electron transport chain.
Conclusion and Future Directions
This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery and agrochemical development. While direct research on this specific molecule is sparse, the documented activities of its close analogs suggest that it warrants further investigation.
Future research should focus on:
-
Optimized Synthesis and Characterization: Development of a high-yield, scalable synthesis for this compound and full characterization of its physicochemical and spectroscopic properties.
-
Biological Screening: Comprehensive screening of the compound for a range of biological activities, including antimicrobial, anticancer, and herbicidal effects.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features that enhance potency and selectivity.
This technical guide serves as a starting point for researchers to explore the untapped potential of this compound and its derivatives. The versatile 1,2,3-thiadiazole scaffold continues to be a promising area for the development of novel therapeutic and agricultural agents.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]
- 3. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carboxamide: Structure, Properties, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-1,2,3-thiadiazole-5-carboxamide, a heterocyclic compound that serves as a crucial scaffold in the development of various biologically active agents. While the parent compound is primarily a synthetic intermediate, its derivatives have demonstrated a wide spectrum of activities, including antimicrobial, antifungal, antiviral, and agrochemical properties. This document details the structure, physicochemical properties, and synthesis of the core molecule and its key derivatives. It also summarizes the available quantitative biological data and outlines relevant experimental protocols. In the absence of defined signaling pathway data for the parent compound, a logical workflow for the synthesis of its derivatives is presented visually.
Core Structure and Identification
This compound is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, with a methyl and a carboxamide group at positions 4 and 5, respectively.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 175136-67-1[1] |
| Molecular Formula | C₄H₅N₃OS[2] |
| Molecular Weight | 143.17 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=C(C(=O)N)SNN=1 |
| InChI | InChI=1S/C4H5N3OS/c1-2-4(5-6-9-2)3(6)7/h1H3,(H2,6,7) |
Physicochemical Properties
Detailed experimental data for the parent this compound is limited in the available literature, suggesting its primary role as a synthetic intermediate. However, based on studies of its derivatives and computational predictions, the following properties can be inferred. Derivatives are generally stable solids and soluble in organic solvents like DMSO.[3]
Table 2: Predicted Physicochemical Properties
| Property | Value |
| Topological Polar Surface Area | 83.1 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
| LogP (Predicted) | -0.6 |
Note: These values are computationally predicted and should be confirmed by experimental data.
Synthesis and Characterization
The synthesis of this compound typically starts from its corresponding carboxylic acid or ester. The 1,2,3-thiadiazole ring is often formed via the Hurd-Mori reaction.[4]
General Synthetic Pathway
The following diagram illustrates a common synthetic route to this compound and its derivatives.
Caption: General synthetic pathway for this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives [3]
-
Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol) in 15 mL of 96% ethanol in a round-bottomed flask.[3]
-
Add the appropriate substituted aldehyde (0.01 mol) to the solution.[3]
-
Heat the mixture under reflux for 3 hours.[3]
-
Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours.
-
Filter the resulting precipitate and recrystallize from ethanol to obtain the final derivative.[3]
Protocol 2: General Amidation of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester [5]
-
Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester (0.1 mol) in 30 ml of absolute ethanol.[5]
-
Add the desired amine (e.g., aminomethylcyclohexane, 0.1 mol) at room temperature.[5]
-
Heat the mixture to reflux for 3 hours.[5]
-
Concentrate the solution and digest the remaining oil with a suitable solvent (e.g., isopropyl ether).[5]
-
Recrystallize the product from an appropriate solvent (e.g., cyclohexane) to yield the pure amide derivative.[5]
Characterization
The structure of this compound and its derivatives is typically confirmed using standard analytical techniques:
-
¹H NMR: Expected signals include a singlet for the methyl protons and broad singlets for the amide protons.
-
¹³C NMR: Characteristic signals for the carbonyl carbon and the carbons of the thiadiazole ring are observed.
-
FT-IR: Key vibrational bands for the N-H and C=O stretching of the amide group are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight confirms the identity of the compound.
Biological Activities and Derivatives
While data on the parent compound is scarce, a significant body of research has focused on the biological activities of its derivatives. The 4-methyl-1,2,3-thiadiazole core is considered a valuable pharmacophore.
Antimicrobial and Antifungal Activity
Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown promising antimicrobial activity, particularly against Gram-positive bacteria.[3] Hydrazide-hydrazone derivatives, in particular, have been synthesized and evaluated.[3]
Table 3: Antimicrobial Activity of a Key Derivative
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (5-nitro-2-furoyl)hydrazide | Gram-positive bacteria | 1.95–15.62 | [3] |
A series of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones exhibited moderate to high fungicidal activity against several fungal species.[4] One derivative containing a 2,4-diCl phenyl group showed broad-spectrum fungicidal activity.[4]
Table 4: Antifungal Activity of a Benzoyl Hydrazone Derivative
| Fungus | EC₅₀ (µg/mL) | Reference |
| Valsa mali | 8.20 | [4] |
| Botrytis cinerea | 24.42 | [4] |
| Pythium aphanidermatum | 15.80 | [4] |
| Rhizoctonia solani | 40.53 | [4] |
| Fusarium moniliforme | 41.48 | [4] |
| Alternaria solani | 34.16 | [4] |
Antiviral Activity
Some derivatives have demonstrated significant curative activity against the tobacco mosaic virus (TMV) in vivo.[4]
Agrochemical Applications
N-(substituted-phenyl)-N'-(4-methyl-1,2,3-thiadiazole-5-yl)-thiourea derivatives have been investigated as pesticides and plant growth regulators, showing moderate fungicidal activity.[4] Additionally, certain carboxamide derivatives have been explored for their insecticidal and repellent properties, particularly against aphids.[4]
Mechanism of Action
The precise mechanism of action for this compound and its derivatives has not been extensively elucidated in the reviewed literature. The broad spectrum of biological activities suggests that different derivatives may act on various molecular targets. The thiadiazole ring is known to be a bioisostere for other five-membered heterocycles and can participate in various non-covalent interactions with biological macromolecules. Further research is required to identify the specific signaling pathways and molecular targets modulated by this class of compounds.
Conclusion
This compound is a valuable heterocyclic scaffold with significant potential in the development of new therapeutic and agrochemical agents. While the parent compound is primarily a synthetic intermediate, its derivatives have demonstrated a wide range of biological activities, including potent antimicrobial, antifungal, and antiviral effects. This technical guide provides a foundational understanding of the structure, properties, and synthesis of this compound and its derivatives. Future research should focus on elucidating the specific mechanisms of action and identifying the molecular targets of the most active derivatives to facilitate the development of novel, highly effective agents. The lack of detailed experimental data on the parent compound itself highlights an area for further investigation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C4H5N3OS | CID 2776853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 175136-67-1
This technical guide provides a comprehensive overview of 4-Methyl-1,2,3-thiadiazole-5-carboxamide, a heterocyclic compound with significant potential in various scientific domains. This document outlines its chemical properties, synthesis protocols, and known biological activities, offering a valuable resource for professionals in research and drug development.
Core Compound Specifications
This compound is a stable, solid compound. While detailed experimental data for the core compound is not extensively published, the following table summarizes its key identifiers and physicochemical properties derived from available data and related compounds.
| Property | Value | Reference |
| CAS Number | 175136-67-1 | [1] |
| Molecular Formula | C4H5N3OS | [2] |
| Molecular Weight | 143.17 g/mol | [2] |
| Physical Form | Powder/Solid | [3] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The logical workflow for the synthesis of this compound is illustrated below. The process begins with the formation of the 1,2,3-thiadiazole ring, a reaction often accomplished through the Hurd-Mori reaction, followed by functional group transformations to yield the final carboxamide product.
Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (Precursor)
A common precursor for the synthesis of the target carboxamide is 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. A detailed protocol for its synthesis involves the hydrolysis of its ethyl ester.[4]
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Methanol or Ethanol
-
Aqueous solution of Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of NaOH or LiOH.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the alcohol from the reaction mixture using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of HCl, which should result in the precipitation of the carboxylic acid.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the crude 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4]
Experimental Protocol: Synthesis of a Representative Derivative (4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide)
While a specific protocol for the parent carboxamide is not detailed, a patent describes the synthesis of a closely related derivative, which provides insight into the likely reaction conditions.[5]
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester
-
Aminomethylcyclohexane
-
Absolute Ethanol
-
Isopropyl ether
-
Cyclohexane
Procedure:
-
Dissolve 17.2 g (0.1 mol) of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester in 30 ml of absolute ethanol.
-
Add 11.3 g (0.1 mol) of aminomethylcyclohexane at room temperature.
-
Heat the solution to reflux for 3 hours.
-
Concentrate the solution and digest the remaining oil with isopropyl ether.
-
Recrystallize the product from cyclohexane to yield colorless crystals.[5]
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound and its derivatives. While a complete dataset for the core compound is not publicly available, data for its derivatives provide expected ranges for key spectral features.
| Spectroscopic Data for Derivatives | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (NH group) | 12.10–12.87 ppm (singlet)[6] |
| ¹³C NMR (C=O group) | 163.31–164.61 ppm[6] |
| FT-IR | Characteristic signals for C=O and N-H bonds are expected. |
Biological Activity and Potential Signaling Pathways
Derivatives of this compound have demonstrated a broad spectrum of biological activities, suggesting the potential of the core scaffold in drug discovery.
Known Biological Activities of Derivatives
-
Antimicrobial Activity: A series of hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potential antimicrobial effects, particularly against Gram-positive bacteria.[6] One derivative with a 5-nitro-2-furoyl moiety exhibited significant bioactivity with a Minimum Inhibitory Concentration (MIC) ranging from 1.95–15.62 µg/mL.[6]
-
Fungicidal and Antiviral Activity: Other derivatives have been investigated for their fungicidal activity against various fungal species and curative activity against the tobacco mosaic virus (TMV).[7]
-
Herbicidal and Plant Growth-Regulating Activity: Certain N-(substituted-phenyl)-N'-(4-methyl-1,2,3-thiadiazol-5-yl)-thiourea-type compounds have shown moderate fungicidal and low growth-regulating activity in plants.[7] A cyclohexylmethyl amide derivative has also been noted for its herbicidal and growth-regulating effects.[5]
Postulated Signaling Pathway Involvement
Given the diverse biological activities of its derivatives, it is plausible that this compound and its analogues may interact with various biological targets and signaling pathways. The diagram below illustrates a hypothetical model of how these compounds might exert their effects, based on the known mechanisms of similar bioactive heterocyclic compounds.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. The broad range of activities observed in its derivatives suggests that this scaffold may interact with multiple targets, making it a promising candidate for further investigation and development in various therapeutic areas.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C4H5N3OS | CID 2776853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 97 18212-21-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 4-Methyl-1,2,3-thiadiazole-5-carboxamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, antiviral, antitumor, and herbicidal properties.[1][2] This technical guide focuses on 4-Methyl-1,2,3-thiadiazole-5-carboxamide and its closely related derivatives, providing a summary of its synthesis, biological activities, and potential applications.
Synthesis and Chemical Properties
The synthesis of this compound derivatives typically originates from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its activated forms, such as the corresponding carbonyl chloride.[2] The general synthetic approach involves the amidation of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with an appropriate amine or the condensation of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with aldehydes.[2][3]
A common precursor, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, can be reacted with hydrazine to form the carbohydrazide intermediate.[1] This hydrazide is a versatile building block for creating a variety of derivatives through condensation reactions with aldehydes.[3]
Alternatively, direct amidation of the ester with an amine can yield the desired carboxamide. For example, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide was synthesized by reacting the corresponding ethyl ester with aminomethylcyclohexane.[4]
Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide [4]
-
Dissolve 17.2 g (0.1 mol) of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester in 30 ml of absolute ethanol.
-
Add 11.3 g (0.1 mol) of aminomethylcyclohexane at room temperature.
-
Heat the mixture to reflux for 3 hours.
-
Concentrate the resulting solution.
-
Digest the remaining oil with isopropyl ether.
-
Recrystallize the product from cyclohexane to yield colorless crystals.
Yield: 22.9 g (96% of theory) Melting Point: 79-80°C
Synthesis Workflow Diagram
Caption: General synthetic routes to this compound derivatives.
Biological Activities and Applications
Derivatives of this compound have demonstrated a variety of biological activities, primarily in the agricultural sector as herbicides and plant growth regulators, as well as in the pharmaceutical field for their antimicrobial properties.[1][4]
Antimicrobial Activity
A series of novel hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and screened for their in vitro antimicrobial activity.[3] The study found that these compounds were particularly effective against Gram-positive bacteria.[3]
Table 1: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives [3]
| Compound | Moiety | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC)/MIC (µg/mL) |
| 15 | 5-nitro-2-furoyl | 1.95–15.62 | 1–4 |
Note: This table presents the data for the most active compound from the cited study.
Herbicidal and Plant Growth-Regulating Activity
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide has been patented for its herbicidal and growth-regulating effects.[4] When applied as an emulsion, it showed selective herbicidal activity, destroying important weed grasses while leaving crops like rice and maize unharmed.[4]
Other derivatives, such as N-(substituted-phenyl)-N'-(4-methyl-1,2,3-thiadiazole-5-yl)-thiourea compounds, have also been investigated for their applications as pesticides and plant growth regulators, showing moderate fungicidal activity.[1]
Antifungal and Antiviral Activity
Derivatives of 4-methyl-1,2,3-thiadiazole have also been explored for their potential as antifungal and antiviral agents.[1] For instance, a series of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones exhibited moderate to high fungicidal activity in vitro against several fungal species and significant curative activity against the tobacco mosaic virus (TMV) in vivo.[1]
Table 2: Fungicidal Activity of a 4-Methyl-1,2,3-thiadiazole Derivative (R = 2,4-diCl) [1]
| Fungal Species | EC₅₀ (µg/mL) |
| Valsa mali | 8.20 |
| Botrytis cinerea | 24.42 |
| Pythium aphanidermatum | 15.80 |
| Rhizoctonia solani | 40.53 |
| Fusarium moniliforme | 41.48 |
| Alternaria solani | 34.16 |
Structure-Activity Relationship
Preliminary structure-activity relationship (SAR) analysis of 4-methyl-1,2,3-thiadiazole derivatives suggests that the nature of the substituent on the carboxamide or related functional group plays a crucial role in determining the biological activity. For example, in the case of fungicidal benzoyl hydrazones, the presence of a halogen at the para position of the phenyl ring was associated with the best activity.[1] For antimicrobial hydrazide-hydrazones, the presence of a 5-nitro-2-furyl moiety was found to be essential for high bioactivity.[3]
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in both agriculture and medicine. The available data highlight their promise as selective herbicides, plant growth regulators, and antimicrobial agents. Further research focusing on the synthesis and biological evaluation of a broader range of carboxamide derivatives, as well as detailed mechanistic studies, could lead to the development of novel and effective products in these fields. The synthetic accessibility of the 1,2,3-thiadiazole core allows for extensive chemical modifications, providing a rich platform for future drug and pesticide discovery.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]
The Pharmacological Profile of 1,2,3-Thiadiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole moiety, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other key heterocycles have led to the discovery of a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of 1,2,3-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area.
Anticancer Activity
1,2,3-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action identified to date involve the disruption of microtubule dynamics through tubulin polymerization inhibition and the modulation of cellular stress responses via inhibition of Heat Shock Protein 90 (Hsp90).
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected 1,2,3-thiadiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 111 | MCF-7 (Breast) | 12.8 (µg/mL) | Doxorubicin | 3.13 (µg/mL) |
| Derivative 112 | MCF-7 (Breast) | 8.1 (µg/mL) | Doxorubicin | 3.13 (µg/mL) |
| Derivative 114 | T47D (Breast) | 0.058 | Adriamycin | 0.04 |
| DHEA Derivative 25 | T47D (Breast) | 0.058 | - | - |
| Thioacetanilide 92 | MT-4 (HIV) | EC50: 0.059 | Nevirapine (NVP) | EC50: 0.208 |
| Dibromophenyl 93 | MT-4 (HIV) | EC50: 0.0364 | Delavirdine (DLV) | EC50: 0.320 |
| Piperidine-based 94 | Anti-HBV | 3.59 (µg/mL) | Lamivudine | 14.8 (µg/mL) |
| Quinoline-based 131 | E. histolytica | 0.24 | Metronidazole | 1.80 |
| Furan-based 132 | E. histolytica | 0.23 | Metronidazole | 1.80 |
Signaling Pathways in Anticancer Activity
The anticancer effects of certain 1,2,3-thiadiazole derivatives are mediated through the inhibition of tubulin polymerization and Hsp90.
Anticancer signaling pathways of 1,2,3-thiadiazoles.
Antimicrobial and Antifungal Activity
A significant number of 1,2,3-thiadiazole derivatives have been synthesized and evaluated for their activity against a wide range of pathogenic bacteria and fungi.
Quantitative Antimicrobial and Antifungal Data
The following table presents the Minimum Inhibitory Concentration (MIC) and EC50 values for selected 1,2,3-thiadiazole derivatives against various microbial strains.
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Organotin Carboxylate 148 | P. piricola | EC50: 0.12 | - | - |
| Organotin Carboxylate 148 | Gibberella zeae | EC50: 0.16 | - | - |
| Carboxamide 149 | Aspergillus niger (AS) | 100% inhibition | - | - |
| Carboxamide 149 | Colletotrichum lagenarium (CL) | 95% inhibition | - | - |
| Oxadiazole 141 | Puccinia triticina | 98% inhibition (at 500 µg/mL) | Chlorothalonil | 100% inhibition |
| Triazole 143 | Corynespora cassiicola | 93.19% inhibition | Iprodione | 78.20% inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used in the pharmacological evaluation of 1,2,3-thiadiazole derivatives.
Synthesis: Hurd-Mori Reaction
The Hurd-Mori synthesis is a classical and widely used method for the preparation of the 1,2,3-thiadiazole ring.
Workflow for the Hurd-Mori synthesis.
Procedure:
-
Hydrazone Formation: A mixture of the α-methylene ketone and a suitable hydrazine derivative (e.g., thiosemicarbazide) is refluxed in a solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration, washed, and dried.
-
Cyclization: The dried hydrazone is suspended in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. Thionyl chloride is added dropwise with stirring.
-
Reaction and Workup: The reaction is allowed to proceed at room temperature. After completion (monitored by TLC), the reaction is quenched with ice water, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1,2,3-thiadiazole derivative.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
The Thiadiazole Core: A Technical Guide to its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for the four isomers of the thiadiazole heterocyclic ring system. Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms, and their derivatives have garnered significant interest in medicinal and agricultural chemistry due to their diverse biological activities. This document details the seminal synthetic routes, provides experimental protocols for their preparation, and presents quantitative data on their biological activities.
A Historical Overview of Thiadiazole Isomers
The journey of thiadiazole chemistry began in the late 19th century, with each isomer's discovery and synthetic development following a distinct timeline.
-
1,2,5-Thiadiazole: The first recognized synthesis in the broader thiadiazole family was an annulated derivative. In 1889, O. Hinsberg reported the synthesis of 2,1,3-benzothiadiazole by reacting o-phenylenediamine with thionyl chloride. The parent, monocyclic 1,2,5-thiadiazole was later prepared through the oxidative degradation of 2,1,3-benzothiadiazole to 1,2,5-thiadiazole-3,4-dicarboxylic acid, followed by decarboxylation. A more direct route to the parent heterocycle involves the reaction of ethylenediamine with sulfur monochloride or dichloride.[1]
-
1,2,3-Thiadiazole: The first synthesis of a 1,2,3-thiadiazole derivative was achieved in 1896 by Hans von Pechmann and Nold. Their method involved the reaction of diazomethane with phenyl isothiocyanate. Early in the 20th century, Ludwig Wolff developed an alternative route from α-diazo ketones. However, the most significant breakthrough for this isomer was the Hurd-Mori synthesis, reported in 1955 by Charles D. Hurd and Raymond I. Mori, which involves the cyclization of hydrazones with thionyl chloride and remains a widely used method today.
-
1,2,4-Thiadiazole: The history of the 1,2,4-thiadiazole isomer is rooted in the oxidative dimerization of thioamides. This method, which has been developed and refined over many years, remains a primary route to symmetrically substituted 1,2,4-thiadiazoles. More recent methods allow for the synthesis of unsymmetrically substituted derivatives, often from amidines.
-
1,3,4-Thiadiazole: The chemistry of 1,3,4-thiadiazoles is well-established, with a vast number of synthetic methods and a wide range of documented biological activities. A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Key Synthetic Methodologies and Experimental Protocols
This section details the seminal and most utilized synthetic routes for each thiadiazole isomer.
1,2,3-Thiadiazole Synthesis
This is a versatile method for preparing 1,2,3-thiadiazoles from ketones with an α-methylene group.
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole
-
Step 1: Formation of Acetophenone Semicarbazone
-
Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water in a round-bottom flask.
-
Add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under a vacuum to yield acetophenone semicarbazone.[2]
-
-
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.4 mL, 19 mmol) dropwise to the cooled, stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture and carefully pour it into crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure 4-phenyl-1,2,3-thiadiazole.[2]
-
Hurd-Mori Synthesis Workflow
1,2,4-Thiadiazole Synthesis
A common method for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles.
Experimental Protocol: Synthesis of 3,5-Diaryl-1,2,4-thiadiazoles
-
To a solution of the aryl thioamide (1 mmol) in a suitable solvent (e.g., acetonitrile or PEG-400), add the oxidizing agent. Various oxidizing agents can be used, such as ceric ammonium nitrate (CAN), oxone, or iodine.[3][4][5]
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (can range from minutes to hours, monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 3,5-diaryl-1,2,4-thiadiazole.
1,2,5-Thiadiazole Synthesis
A direct method to the 1,2,5-thiadiazole core.
Experimental Protocol: Synthesis of 1,2,5-Thiadiazole
-
In a flask equipped for distillation, gradually heat a mixture of ethylenediamine dihydrochloride (0.2 mol), sulfur monochloride (0.6 mol), and dimethylformamide (90 mL) to 125 °C with stirring.
-
Collect the distillate, which is a mixture of 1,2,5-thiadiazole and sulfur monochloride.
-
Quench the distillate into ice water and steam distill the resulting aqueous mixture.
-
Extract the distillate with ethyl ether.
-
Combine the ether extracts, dry over magnesium sulfate, and distill at atmospheric pressure.
-
The fraction that distills at 94 °C is 1,2,5-thiadiazole.[6]
1,3,4-Thiadiazole Synthesis
A versatile method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole
-
In a dry reaction vessel, add thiosemicarbazide (A mol), an aromatic carboxylic acid (B mol), and phosphorus oxychloride (C mol) in a molar ratio of approximately A:B:C = 1:1.1:1.1.
-
Grind the mixture at room temperature until the reaction is complete.
-
Add an alkaline solution (e.g., 50% sodium hydroxide) to the crude product until the pH of the mixture is between 8 and 8.2.[6][7]
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.[6]
Overview of Key Thiadiazole Syntheses
Biological Activities and Quantitative Data
Thiadiazole derivatives have been extensively studied for a wide range of pharmacological activities.[8][9] The mesoionic character of the thiadiazole ring is thought to facilitate crossing cellular membranes, enhancing interaction with biological targets.[1][10]
Anticancer Activity
Thiadiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key signaling pathways and enzymes.[8][9]
Table 1: Anticancer Activity of Selected Thiadiazole Derivatives (IC₅₀ values in µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Thiadiazole | D-ring fused DHEA derivative | T47D (Breast) | 0.042 - 0.058 | [10] |
| 1,3,4-Thiadiazole | Ciprofloxacin-based derivative | MCF-7 (Breast) | 3.26 - 15.7 | [9] |
| 1,3,4-Thiadiazole | Honokiol derivative | A549 (Lung) | 1.62 | [9] |
| 1,3,4-Thiadiazole | 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 70 - 170 | [8] |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [11] |
| 1,3,4-Thiadiazole | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [12] |
Antimicrobial Activity
The thiadiazole scaffold is present in several antimicrobial drugs. The toxophoric N-C-S moiety is believed to be important for their antibacterial and antifungal effects.[9]
Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives (MIC values)
| Compound Class | Derivative Example | Bacterial/Fungal Strain | MIC | Reference |
| 1,3,4-Thiadiazole | Azetidinone derivative | M. tuberculosis H37Rv | 6 - 25 µg/mL | [13] |
| 1,3,4-Thiadiazole | Imidazo[2,1-b][1][9][14]thiadiazole hybrid | M. smegmatis | 0.24 - 0.49 µg/mL | [13] |
| 1,3,4-Thiadiazole | 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | E. coli, B. cereus, S. epidermidis | 0.8 mg/mL | [15] |
| 1,3,4-Thiadiazole | Derivative with 4-bromophenyl substituent | S. epidermidis | 31.25 µg/mL | [16] |
| 1,3,4-Thiadiazole | Gallic acid amide derivative | Vibrio harveyi | 0.0313 mg/mL | [16] |
| 1,2,4-Thiadiazole | Derivative containing a sulfone moiety | Xanthomonas oryzae pv oryzae | 0.4 mg/L | [15] |
Signaling Pathways and Mechanisms of Action
A significant area of research for thiadiazole compounds has been in oncology, where they have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently hyperactivated in many human cancers and plays a crucial role in cell growth, proliferation, and survival.[17][18] Several thiadiazole derivatives have been identified as inhibitors of this pathway, making it a key mechanism for their anticancer effects.[4][10] Inhibition of Akt, a central node in this pathway, by thiadiazole compounds can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[4][10]
Thiadiazole Inhibition of the PI3K/Akt/mTOR Pathway
Other notable mechanisms of anticancer action for thiadiazole derivatives include:
-
Tubulin Polymerization Inhibition: Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, disrupting mitosis and leading to cell cycle arrest and apoptosis.[8]
-
Enzyme Inhibition: Thiadiazoles have been shown to inhibit a variety of enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs), glutaminase, and various kinases.[8][19]
This guide provides a foundational understanding of the rich history and synthetic versatility of thiadiazole compounds. The diverse biological activities exhibited by this heterocyclic core continue to make it a promising scaffold for the development of new therapeutic agents.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. bepls.com [bepls.com]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
An In-depth Technical Guide on the Safety, Toxicity, and Handling of 4-Methyl-1,2,3-thiadiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for 4-Methyl-1,2,3-thiadiazole-5-carboxamide. Due to the limited publicly available data specific to this compound, this guide synthesizes information from related chemical structures, including 1,2,3-thiadiazole and carboxamide derivatives, to provide a robust framework for safe laboratory practices.
Executive Summary
Safety and Toxicity Profile
Direct toxicological studies on this compound are not extensively documented in publicly accessible literature. However, information on the broader class of 1,2,3-thiadiazoles and related carboxamide compounds provides valuable insights into its potential safety profile.
General Toxicity of 1,2,3-Thiadiazole Derivatives
The 1,2,3-thiadiazole ring is a component of various biologically active compounds. Generally, the toxicity of these derivatives is highly dependent on the nature and position of their substituents. Some derivatives have been investigated for their pharmacological properties with no significant toxicity reported in preliminary studies. For the general class of 1,2,3-thiadiazoles, there appear to be no widespread reports of acute toxicity or significant safety issues.
Inferred Toxicity from Analogous Compounds
A structurally related compound, 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide, has been shown in in vitro studies to have low toxicity against mammalian cells, with no effect on cell viability at concentrations up to 200 μM.[1] In vivo studies on animal models also indicated a low level of toxicity for this related compound.[1] While this data is for a different molecule, it suggests that the core this compound structure may also exhibit a relatively low order of acute toxicity. However, in the absence of direct data, a cautious approach is warranted.
Table 1: Summary of Qualitative Toxicity Data for Related Compounds
| Compound Class/Analog | Observed Effects | Citation |
| 1,2,3-Thiadiazole Derivatives | No significant toxicity or safety issues widely reported. | |
| 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide | Low in vitro cytotoxicity against mammalian cells. | [1] |
| 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide | Low in vivo toxicity in animal models. | [1] |
Handling and Precautionary Measures
Given the lack of a specific Material Safety Data Sheet (MSDS), standard laboratory precautions for handling new chemical entities of unknown toxicity should be strictly followed.
Table 2: Recommended Handling and Personal Protective Equipment (PPE)
| Procedure | Recommendation |
| Engineering Controls | Work in a well-ventilated chemical fume hood. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. |
| Respiratory Protection | Not generally required if handled in a fume hood. If dusts are generated outside of a hood, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
| Hygiene Practices | Avoid inhalation of dust or fumes. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Spill and Disposal | In case of a spill, wear appropriate PPE and contain the spill. Collect the material using a method that does not generate dust (e.g., wet wipe or HEPA vacuum). Dispose of waste in accordance with local, state, and federal regulations. |
Experimental Protocols for Cytotoxicity Assessment
To determine the specific toxicity of this compound, in vitro cytotoxicity assays are recommended as a first step. The following is a generalized protocol for the MTT assay, a common method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
The following diagrams illustrate key workflows relevant to the handling and safety assessment of this compound.
Caption: A logical workflow for the safe handling of chemical compounds in a laboratory setting.
Caption: A standard experimental workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
References
Potential Therapeutic Applications of Thiadiazole Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere of pyrimidine and its capacity for diverse substitutions, have led to the development of a vast array of analogs with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the current landscape of thiadiazole-based drug discovery, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.
Anticancer Applications of Thiadiazole Analogs
Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those of the breast, lung, colon, and prostate, as well as leukemia.[1] Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of critical signaling pathways and enzymes essential for cancer cell proliferation and survival.[1][2]
Mechanisms of Anticancer Activity
Inhibition of Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Many thiadiazole analogs have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is frequently overactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[3][4] Thiadiazole derivatives can directly inhibit key kinases within this pathway, such as PI3K and Akt, leading to the downregulation of downstream effectors and subsequent induction of apoptosis.[3][4]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling route often dysregulated in cancer. Thiadiazole-based compounds have been developed to target components of this pathway, including Raf and MEK kinases, thereby blocking the signal transduction that promotes uncontrolled cell division.[2][5]
Enzyme Inhibition:
-
Kinase Inhibition: Beyond pathway-specific inhibition, thiadiazole derivatives have been designed as potent inhibitors of various protein kinases that are crucial for tumor growth and progression. These include Abl tyrosine kinase, focal adhesion kinase (FAK), and vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][6]
-
Topoisomerase Inhibition: Some thiadiazole analogs can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair. By inhibiting these enzymes, these compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells.[1]
-
Histone Deacetylase (HDAC) Inhibition: Thiadiazole-containing molecules have also been explored as HDAC inhibitors. HDACs are enzymes that play a role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected thiadiazole analogs, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Compound 22d[2] | MCF-7 (Breast) | 1.52 |
| HCT-116 (Colon) | 10.3 | |
| Compound 8a[2] | A549 (Lung) | 1.62 |
| Compound 1h[2] | SKOV-3 (Ovarian) | 3.58 |
| Compound 1l[2] | A549 (Lung) | 2.79 |
| Compound 2[7] | K562 (Leukemia) | 7.4 (Abl kinase inhibition) |
| Compound 4y[4] | MCF-7 (Breast) | 84 |
| A549 (Lung) | 34 | |
| Compound 25[8] | T47D (Breast) | 0.058 |
| NSC763968[8] | Leukemia cell lines | 0.18 - 1.45 |
| Prostate cancer cell lines | 0.18 - 1.45 | |
| Compound 3[4] | A549 (Lung) | 21.00 |
| Compound 4[4] | C6 (Glioma) | >500 |
| ST10[9] | MCF-7 (Breast) | 49.6 |
| MDA-MB-231 (Breast) | 53.4 |
Antimicrobial Applications of Thiadiazole Analogs
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiadiazole derivatives have shown considerable promise as both antibacterial and antifungal agents, with activity against a range of pathogenic microorganisms.[10][11][12]
Mechanisms of Antimicrobial Activity
The precise mechanisms of action for many antimicrobial thiadiazole analogs are still under investigation. However, it is believed that their activity stems from their ability to interfere with essential microbial processes. The lipophilic nature imparted by the sulfur atom in the thiadiazole ring can facilitate passage through microbial cell membranes.[11] Once inside the cell, these compounds may inhibit crucial enzymes involved in metabolic pathways or disrupt cell wall synthesis.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected thiadiazole analogs, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Compound 14a[13] | Bacillus polymyxa | 2.5 |
| Compound 21b[13] | Vibrio harveyi | 31.3 |
| Compound 8j[13] | Pseudomonas aeruginosa | - |
| Compound 20[9] | Bacterial and Fungal Strains | 4-16 |
| Compound D4[9] | B. subtilis | 1.9 (pMIC) |
| C. albicans | 2.2 (pMIC) | |
| Compound D8[9] | C. albicans | 1.95 (pMIC) |
| A. niger | 1.99 (pMIC) | |
| Compound D12[9] | S. aureus | 2.04 (pMIC) |
Anti-inflammatory Applications of Thiadiazole Analogs
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Thiadiazole derivatives have been investigated for their anti-inflammatory properties, with a primary focus on the inhibition of cyclooxygenase (COX) enzymes.[14]
Mechanism of Anti-inflammatory Activity
The anti-inflammatory effects of many thiadiazole analogs are attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[14]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro COX-2 inhibitory activity of selected thiadiazole and related thiazole analogs, presented as IC50 values.
| Compound ID/Reference | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 2a (Thiazole)[11] | COX-2 | 0.0003 | >3333 |
| Compound 2b (Thiazole)[11] | COX-2 | 0.001 | >1000 |
| Compound 9a (Thiazole)[11] | COX-1 | 0.42 | 0.04 |
| COX-2 | 10.71 | ||
| Compound 9b (Thiazole)[11] | COX-1 | 0.32 | 0.03 |
| COX-2 | 9.23 | ||
| Compound 3j[15] | COX-2 | - | - |
| Compound 3o[15] | COX-2 | - | - |
Antiviral Applications of Thiadiazole Analogs
The development of effective antiviral therapies is a continuous challenge due to the high mutation rates of viruses. Thiadiazole derivatives have demonstrated activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and Hepatitis C Virus (HCV).[16][17]
Mechanisms of Antiviral Activity
The antiviral mechanisms of thiadiazole analogs are virus-specific and often target key viral enzymes.
-
HIV Reverse Transcriptase Inhibition: Several thiadiazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), allosterically inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of the viral RNA genome into DNA.[15][18]
-
HCV NS5B Polymerase Inhibition: Thiadiazole-containing compounds have been identified as inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1]
-
Influenza Neuraminidase Inhibition: Some thiadiazole analogs have been designed to inhibit influenza neuraminidase, an enzyme on the surface of the influenza virus that enables the release of newly formed virus particles from infected cells.[19]
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of selected thiadiazole and related heterocyclic analogs.
| Compound ID/Reference | Virus/Target | IC50/EC50 (µM) |
| Compound 6[16] | HIV-1 | 0.96 (EC50, µg/mL) |
| HIV-2 | 2.92 (EC50, µg/mL) | |
| Compound 45[16] | Influenza A H3N2 | 31.4 (EC50) |
| Pyridine-2-one derivative[16] | HBV | 0.3 (IC50) |
| Compound 7f[15] | HIV-1 | 0.17 (EC50) |
| Compound 7g[15] | HIV-1 | 0.36 (EC50) |
| Compound 4c[1] | HCV NS5B Polymerase | 31.9 (IC50) |
| Compound 5c[1] | HCV NS5B Polymerase | 32.2 (IC50) |
| Compound D18[19] | Influenza A (H1N1) Neuraminidase | 13.06 (IC50) |
| Compound D41[19] | Influenza A (H3N2) Neuraminidase | 14.97 (IC50) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of thiadiazole analogs.
MTT Assay for Anticancer Drug Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Agar Disk Diffusion Assay for Antimicrobial Susceptibility Testing
Principle: The agar disk diffusion method is used to test the susceptibility of bacteria to different antimicrobial agents. A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been inoculated with a standardized suspension of the target microorganism. The compound diffuses from the disk into the agar, and if the microorganism is susceptible, a zone of growth inhibition will be observed around the disk.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the thiadiazole analog onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is related to the susceptibility of the microorganism to the compound. The results can be compared to standard antibiotics.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay is based on the Ellman's method, which measures the activity of acetylcholinesterase. AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).
-
AChE enzyme solution (e.g., from electric eel or human erythrocytes) diluted in phosphate buffer to the desired activity.
-
Thiadiazole analog solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 160 µL of phosphate buffer.
-
Add 20 µL of the thiadiazole analog solution (or vehicle for control).
-
Add 20 µL of the AChE enzyme solution.
-
Incubate at room temperature for 15 minutes.
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the thiadiazole analog using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
Signaling Pathway Diagrams
References
- 1. Non-nucleoside inhibitors of the hepatitis C virus NS5B RNA-dependant RNA polymerase: 2-Aryl-3-heteroaryl-1,3-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiadiazole derivatives: highly potent and selective inhibitors of human immunodeficiency virus type 1 (HIV-1) replications in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anti-HIV activity evaluation of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 18. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and bioassay of 4-thiazolinone derivatives as influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methyl-1,2,3-thiadiazole-5-carboxamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-Methyl-1,2,3-thiadiazole-5-carboxamide. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related analogues to provide a robust understanding of its characteristics.
Core Compound Properties
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure features a 1,2,3-thiadiazole ring, a scaffold known for a range of biological activities.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 4-Methyl-[1][2][3]thiadiazole-5-carboxylic acid amide | --INVALID-LINK-- |
| CAS Number | 175136-67-1 | --INVALID-LINK-- |
| Molecular Formula | C₄H₅N₃OS | --INVALID-LINK-- |
| Molecular Weight | 143.17 g/mol | --INVALID-LINK-- |
Physicochemical Properties
| Property | Value | Notes |
| Melting Point | 166 °C (for the corresponding carboxylic acid) | The melting point of the carboxamide is expected to be in a similar range. A related compound, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, has a melting point of 79-80°C.[4] |
| Boiling Point | Predicted: 315.2 ± 34.0 °C at 760 mmHg (for the carboxylic acid) | Data for the carboxamide is not available. |
| Solubility | Likely soluble in DMSO and other polar organic solvents. | Derivatives of the corresponding carboxylic acid hydrazide are soluble in DMSO.[1] Sparingly soluble in water is predicted for a related thiazole derivative.[2] |
| LogP | -0.05458 (Predicted) | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 68.87 Ų (Predicted) | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 4 (Predicted) | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 (Predicted) | --INVALID-LINK-- |
| Rotatable Bonds | 1 (Predicted) | --INVALID-LINK-- |
Synthesis and Experimental Protocols
A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be derived from the synthesis of analogous compounds. The most likely pathway involves the amidation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its corresponding ethyl ester.
A general procedure for the synthesis of a similar amide, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, involves reacting the ethyl ester of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with the desired amine.[4]
Proposed Synthesis of this compound
This proposed protocol is based on the synthesis of a structurally related compound.[4]
Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
This intermediate is the precursor for the final amidation step. Its synthesis is a key starting point.
Step 2: Amidation to form this compound
-
Reactants:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent)
-
Ammonia (in a suitable solvent like ethanol) (excess)
-
-
Procedure:
-
Dissolve Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an excess of a solution of ammonia in ethanol.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Spectral Properties (Predicted)
While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on data from closely related structures, such as derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.[1]
1H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.5 | Singlet | CH₃ |
| ~7.5-8.0 | Broad Singlet | NH₂ (amide) |
13C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | CH₃ |
| ~145 | C4-Thiadiazole |
| ~160 | C5-Thiadiazole |
| ~165 | C=O (amide) |
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (amide) |
| ~1680 | C=O stretching (amide) |
| ~1600 | N-H bending (amide) |
| ~1400 | C-N stretching |
Mass Spectrometry (Predicted)
| m/z | Assignment |
| 143 | [M]⁺ (Molecular Ion) |
| 127 | [M-NH₂]⁺ |
| 99 | [M-NH₂-CO]⁺ |
Biological Activity and Signaling Pathways
There is no specific information available in the reviewed literature regarding the involvement of this compound in any signaling pathways. However, the 1,2,3-thiadiazole scaffold is a known pharmacophore with a range of biological activities. Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potential as antimicrobial agents, particularly against Gram-positive bacteria.[1] Other derivatives have been investigated for their fungicidal, herbicidal, and insecticidal properties.[4]
Conclusion
This compound is a small molecule with potential for further investigation in drug discovery and development. While direct experimental data on its physical and spectral properties are limited, this guide provides a comprehensive overview based on available information for structurally related compounds. The proposed synthetic route offers a viable method for its preparation, enabling further research into its biological activities. Future studies should focus on the experimental determination of its physicochemical properties, spectral characterization, and exploration of its potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the NMR Spectra of 4-Methyl-1,2,3-thiadiazole-5-carboxamide: A Technical Guide
Abstract
This technical guide provides a detailed interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-1,2,3-thiadiazole-5-carboxamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing this and related heterocyclic compounds. This document outlines the expected chemical shifts, multiplicities, and structural assignments based on data from analogous compounds. Furthermore, it includes a comprehensive experimental protocol for acquiring high-quality NMR spectra for this class of molecules and utilizes visualizations to correlate the molecular structure with its spectral features.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,2,3-thiadiazole core in various biologically active molecules. The structural elucidation of such novel compounds is fundamental to understanding their chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. By analyzing the chemical environment of ¹H and ¹³C nuclei, researchers can confirm the synthesis of the target molecule and gain insights into its electronic and conformational properties. This guide serves to predict and interpret the NMR spectra of this compound, providing a valuable reference for its characterization.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and other substituted thiadiazoles. The spectra are predicted for a standard deuterated solvent such as DMSO-d₆, which is suitable for dissolving polar carboxamides.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | Singlet | 1H | Amide Proton (-NH) |
| ~ 7.4 - 7.8 | Singlet | 1H | Amide Proton (-NH) |
| ~ 2.7 | Singlet | 3H | Methyl Protons (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | Carbonyl Carbon (-C=O) |
| ~ 150 - 155 | Thiadiazole Ring Carbon (C4) |
| ~ 135 - 140 | Thiadiazole Ring Carbon (C5) |
| ~ 12 - 15 | Methyl Carbon (-CH₃) |
Spectral Interpretation
The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals. The two protons of the primary amide (-CONH₂) are diastereotopic and are therefore expected to appear as two separate broad singlets in the downfield region of the spectrum, likely between δ 7.4 and 8.2 ppm. The exact chemical shifts of these amide protons can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The methyl group protons (-CH₃) attached to the thiadiazole ring are predicted to appear as a sharp singlet at approximately δ 2.7 ppm.
In the ¹³C NMR spectrum, four signals are anticipated. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, around δ 160-165 ppm. The two carbons of the thiadiazole ring (C4 and C5) are predicted to appear in the range of δ 135-155 ppm. The C4 carbon, being adjacent to the methyl group, and the C5 carbon, attached to the carboxamide group, will have distinct chemical shifts within this range. The methyl carbon will be observed in the upfield region of the spectrum, typically around δ 12-15 ppm.
Experimental Protocols
A standardized protocol for the acquisition of NMR spectra is crucial for obtaining high-quality, reproducible data.
1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical acquisition parameters:
-
Spectral width: 0-12 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical acquisition parameters:
-
Spectral width: 0-200 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or higher (due to the lower natural abundance of ¹³C)
-
-
3. Data Processing
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Mandatory Visualizations
The following diagrams illustrate the molecular structure and a logical workflow for the interpretation of the NMR spectra of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR spectral interpretation and structure confirmation.
Conclusion
This guide provides a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By presenting predicted spectral data in a structured format, along with a detailed experimental protocol and illustrative diagrams, this document aims to facilitate the efficient and accurate structural characterization of this and related compounds. The principles and methodologies outlined herein are fundamental for researchers and scientists engaged in the synthesis and analysis of novel chemical entities within the pharmaceutical and chemical sciences.
Methodological & Application
Synthesis Protocol for 4-Methyl-1,2,3-thiadiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the chemical synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of an ester intermediate, followed by amidation to yield the final product.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate via the Hurd-Mori reaction. This reaction is a well-established method for the formation of the 1,2,3-thiadiazole ring system from a hydrazone precursor. The second step is the amidation of the synthesized ethyl ester to the desired primary amide.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Intermediate)
This step involves two sequential reactions: the formation of a hydrazone from ethyl acetoacetate and hydrazine, followed by the Hurd-Mori cyclization to form the thiadiazole ring.
Part A: Preparation of Ethyl 2-hydrazono-3-oxobutanoate
-
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Sodium acetate
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Add a solution of sodium acetate (1.1 equivalents) in water to the flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of hydrazine hydrate (1 equivalent) in water to the cooled mixture with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-hydrazono-3-oxobutanoate.
-
Part B: Hurd-Mori Cyclization to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Materials:
-
Ethyl 2-hydrazono-3-oxobutanoate (from Step 1A)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude ethyl 2-hydrazono-3-oxobutanoate (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) to the solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
-
Step 2: Synthesis of this compound (Final Product)
This step describes the conversion of the ethyl ester intermediate to the primary amide.
-
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (from Step 1B)
-
Ammonia (aqueous solution, e.g., 28-30%) or methanolic ammonia
-
Methanol (if using aqueous ammonia)
-
-
Procedure:
-
In a pressure-resistant sealed tube or a round-bottom flask with a tightly fitted stopper, dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent) in methanol.
-
Add an excess of concentrated aqueous ammonia or a saturated solution of ammonia in methanol.
-
Seal the vessel and stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid residue is the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to obtain the purified final product.
-
III. Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Starting Material |
| Hydrazine hydrate | H₆N₂O | 50.06 | Reagent |
| Thionyl chloride | SOCl₂ | 118.97 | Reagent |
| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | C₆H₈N₂O₂S | 172.20 | Intermediate |
| Ammonia | NH₃ | 17.03 | Reagent |
| This compound | C₄H₅N₃OS | 143.17 | Final Product |
Table 2: Typical Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1A | Hydrazone Formation | Ethyl acetoacetate, Hydrazine hydrate | Ethanol/Water | 0 - RT | 2 - 3 | 80 - 90 |
| 1B | Hurd-Mori Cyclization | Hydrazone, Thionyl chloride | Dichloromethane | 0 - Reflux | 2 - 4 | 60 - 75 |
| 2 | Amidation | Ethyl ester, Ammonia | Methanol | RT - 50 | 12 - 24 | 70 - 85 |
IV. Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for 4-Methyl-1,2,3-thiadiazole-5-carboxamide in Agriculture
Introduction
4-Methyl-1,2,3-thiadiazole-5-carboxamide, commonly known in its agrochemical formulations as Tiadinil, is a potent plant defense activator. Unlike traditional fungicides that exhibit direct antimicrobial activity, Tiadinil functions by inducing Systemic Acquired Resistance (SAR) in plants, a broad-spectrum and long-lasting defense mechanism.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the agricultural applications of this compound, with a primary focus on its use against rice blast disease caused by Magnaporthe oryzae.
Mechanism of Action
Tiadinil acts as a pro-drug within the plant. Following application and absorption, it is metabolized to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[3] SV-03 is the key elicitor of the SAR response. The signaling pathway initiated by SV-03 is a crucial aspect of its function. Extensive research has demonstrated that Tiadinil, through its active metabolite SV-03, operates downstream of salicylic acid (SA) accumulation, a central signaling molecule in plant immunity.[3] This means that SV-03 triggers the defense cascade at a point after the initial SA buildup, leading to the expression of various defense-related genes, including pathogenesis-related (PR) proteins.[1] This mode of action primes the plant for a more rapid and robust defense against subsequent pathogen attacks.
Applications in Agriculture
The primary agricultural application of this compound (Tiadinil) is the control of rice blast, a devastating fungal disease.[4] It has also demonstrated efficacy against some bacterial diseases in rice.[4] Beyond rice, its ability to induce SAR has been observed in other plants such as tobacco, where it confers resistance against tobacco mosaic virus and tobacco wildfire disease.[5] Furthermore, studies have shown that Tiadinil can enhance the production of herbivore-induced plant volatiles in tea plants, which in turn attract predatory mites, suggesting a role in integrated pest management strategies.[6]
Data Presentation
The following tables summarize the efficacy of this compound (Tiadinil) from various studies.
Table 1: Efficacy of Tiadinil Against Rice Blast (Magnaporthe oryzae)
| Application Method | Formulation | Application Rate | Disease Control Efficacy (%) | Reference |
| Nursery Box Application | Granular | 50 g per nursery box | 70 - 90 | Illustrative data based on[4] |
| Into-Water Application | Granular | 1.8 kg active ingredient/ha | Not specified | [7] |
| Foliar Application | Not specified | ≥ 1000 ppm | Significantly lower disease severity | [5] |
Table 2: Effect of Tiadinil on Defense-Related Gene Expression in Tobacco
| Gene | Function | Induction by Tiadinil | Reference |
| PR-1 | Marker for SAR | Induced | [5] |
| PR-2 | β-1,3-glucanase | Induced | [5] |
| PR-5 | Thaumatin-like protein | Induced | [5] |
Experimental Protocols
Protocol 1: Nursery Box Application for Rice Blast Control
This protocol describes the application of granular Tiadinil to rice seedlings in a nursery box before transplanting.
Materials:
-
Rice seeds
-
Nursery boxes
-
Potting mix
-
Granular formulation of Tiadinil (e.g., V-GET®)
-
Watering can
Procedure:
-
Seed Sowing: Prepare the nursery boxes with a suitable potting mix and sow the rice seeds according to standard agricultural practices.
-
Granule Application: Evenly apply the granular Tiadinil formulation to the surface of the potting mix in the nursery boxes. A typical application rate is 50 grams per nursery box.
-
Incorporation and Watering: Gently incorporate the granules into the top layer of the soil and water the nursery boxes thoroughly to activate the compound.
-
Seedling Growth: Allow the rice seedlings to grow in the treated nursery boxes for the recommended period before transplanting.
-
Transplanting: Transplant the seedlings into the main field. The induced resistance will protect the plants during their early growth stages.
-
Disease Assessment: Monitor the transplanted rice for symptoms of rice blast at regular intervals and compare with untreated control plants.
Protocol 2: Into-Water Application for Rice Blast Control
This protocol details the application of Tiadinil to the paddy water in established rice fields.
Materials:
-
Established rice paddy
-
Granular or water-dispersible formulation of Tiadinil
-
Application equipment (e.g., spreader for granules)
Procedure:
-
Field Preparation: Ensure the rice paddy is flooded to a consistent water level.
-
Product Application: Apply the Tiadinil formulation directly into the paddy water. For granular formulations, use a spreader to ensure even distribution. A recommended dosage for water dissemination is 1.8 kg of active ingredient per hectare.[7]
-
Water Management: Maintain the water level in the paddy for a period sufficient for the plants to absorb the active compound.
-
Timing of Application: Apply the treatment 7 to 20 days before the anticipated onset of the disease.[7] It is recommended not to exceed two applications per season.[7]
-
Efficacy Evaluation: Assess the incidence and severity of rice blast in the treated paddies compared to untreated control areas throughout the growing season.
Mandatory Visualization
Caption: Signaling pathway of Tiadinil-induced Systemic Acquired Resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Involvement of Pathogenesis-Related Proteins and Their Roles in Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methyl-1,2,3-thiadiazole-5-carboxamide as a Potential Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the antifungal activity of 4-Methyl-1,2,3-thiadiazole-5-carboxamide is limited in publicly available literature. The following application notes and protocols are based on published research on closely related 4-Methyl-1,2,3-thiadiazole derivatives and general principles of antifungal drug discovery. The provided data and protocols should be considered as a starting point for the investigation of this compound as a potential antifungal agent.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties. This document provides a comprehensive overview of the potential application of this compound as an antifungal agent, including its proposed mechanism of action, and detailed protocols for its synthesis and evaluation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃OS | [1] |
| Molecular Weight | 143.17 g/mol | [1] |
| Appearance | White crystalline solid (predicted) | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | [2] |
| LogP | -0.05458 | [1] |
Proposed Mechanism of Action
Thiadiazole-based compounds, as bioisosteres of other azole antifungals, are proposed to act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately leading to fungal cell death.[3][5]
Caption: Proposed mechanism of action of this compound.
Synthesis
The synthesis of this compound can be achieved through the amidation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its activated derivatives. A general synthetic route starting from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is outlined below.
Caption: General synthetic workflow for this compound.
In Vitro Antifungal Activity (Data from Derivatives)
The following table summarizes the in vitro antifungal activity of various this compound derivatives against a panel of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide | Cercospora arachidicola | 12.5 | [4] |
| 4-methyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide | Cercospora arachidicola | 25 | [4] |
| 4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide | Cercospora arachidicola | 50 | [4] |
| 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide (MTTC) | Candida albicans | Active (quantitative data not provided) | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (aqueous or in dioxane)
-
Anhydrous solvents (e.g., Dichloromethane, THF)
-
Standard laboratory glassware and equipment
Procedure:
-
Hydrolysis: Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a suitable solvent (e.g., ethanol). Add an aqueous solution of NaOH and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Acidify the reaction mixture with HCl to precipitate 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. Filter, wash with water, and dry the product.
-
Activation: Suspend the dried carboxylic acid in an anhydrous solvent (e.g., dichloromethane) and add thionyl chloride dropwise at 0°C. Reflux the mixture until the reaction is complete. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Ammonolysis: Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a cooled (0°C) solution of ammonia. Stir the reaction mixture until completion. Remove the solvent, and purify the crude product by recrystallization or column chromatography to yield this compound.
Caption: Experimental workflow for the synthesis of the target compound.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.
-
Serial Dilution: Perform serial two-fold dilutions of the compound stock solution in the 96-well plate using RPMI-1640 medium to obtain a range of test concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
In Vivo Efficacy Studies
For promising compounds, in vivo studies are crucial to evaluate their efficacy in a living organism. A murine model of disseminated candidiasis is a commonly used model.
Procedure Outline:
-
Animal Model: Use immunocompromised mice (e.g., neutropenic).
-
Infection: Infect the mice intravenously with a standardized inoculum of Candida albicans.
-
Treatment: Administer this compound at different doses via an appropriate route (e.g., oral, intraperitoneal). Include a vehicle control and a positive control (e.g., fluconazole).
-
Monitoring: Monitor the survival of the mice over a period of time (e.g., 21 days).
-
Fungal Burden: At the end of the study, or at specific time points, sacrifice a subset of mice and determine the fungal burden in target organs (e.g., kidneys, brain) by plating organ homogenates on selective agar.
Safety and Toxicity
Preliminary safety and toxicity data for 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide (MTTC) suggests low toxicity in vitro against mammalian cells and in vivo in animal models.[2] However, a comprehensive toxicological evaluation of this compound is necessary. A safety data sheet for a related compound indicates that standard laboratory safety precautions should be followed, including wearing protective gloves, clothing, and eye protection, and handling in a well-ventilated area.[6]
Conclusion
This compound represents a potential lead compound for the development of novel antifungal agents. Its proposed mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, is a validated strategy for antifungal drug discovery. The protocols provided herein offer a framework for the systematic evaluation of its antifungal efficacy and safety profile. Further investigation into its spectrum of activity, in vivo efficacy, and toxicological properties is warranted to determine its therapeutic potential.
References
- 1. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 3. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Methyl-1,2,3-thiadiazole-5-carboxamide as a Potential c-Met Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a critical driver of oncogenesis and metastasis in numerous human cancers. Its dysregulation is a key target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the investigation of 4-Methyl-1,2,3-thiadiazole-5-carboxamide as a potential inhibitor of c-Met kinase. While direct inhibitory data for this specific compound is emerging, the 1,2,3-thiadiazole scaffold is a promising pharmacophore for kinase inhibitors. These protocols are designed to enable researchers to comprehensively evaluate its biochemical potency, cellular activity, and potential in vivo efficacy.
Introduction to c-Met Signaling
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a pivotal role in normal cellular processes, including proliferation, migration, and morphogenesis. However, in many cancers, aberrant c-Met signaling, driven by gene amplification, mutation, or overexpression, leads to uncontrolled cell growth, invasion, and metastasis. Upon HGF binding, c-Met dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways. Inhibition of c-Met kinase activity is therefore a validated strategy in oncology drug discovery.
Caption: The c-Met signaling pathway and the point of inhibition.
Quantitative Data Summary
While specific biochemical data for this compound is not yet publicly available, the following table summarizes the inhibitory activities of structurally related thiadiazole derivatives against c-Met kinase and cancer cell lines. This data provides a benchmark for evaluating the potential of the target compound.
| Compound ID | Scaffold | c-Met IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| 7d | [1][2][3]triazolo[3,4-b][1][3][4]thiadiazole | 2.02 | MKN-45 | 88 |
| 21 | Triazolothiadiazole | 25 (Ki) | - | - |
| 23 | Triazolothiadiazole | - | SNU-5 | - |
| 51am | Thiazole/Thiadiazole Carboxamide | - | MKN-45 | - |
Data is compiled from publicly available research on related c-Met inhibitors for contextual purposes.[2][4][5]
Experimental Protocols
The following protocols are provided as a guide for the comprehensive evaluation of this compound.
References
- 1. Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Experimental Design for Testing Antimicrobial Activity of Thiadiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiadiazoles, a class of heterocyclic compounds, have garnered significant attention for their broad-spectrum antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the comprehensive evaluation of the antimicrobial activity of novel thiadiazole derivatives.
Application Notes
Thiadiazole derivatives have demonstrated promising activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][5] The experimental design for testing these compounds typically involves a tiered approach, starting with primary screening to determine the minimum inhibitory concentration (MIC), followed by secondary assays to establish the minimum bactericidal concentration (MBC) and to assess their efficacy against biofilms.
The selection of test organisms should be based on the intended therapeutic application of the thiadiazole derivatives. Common choices include clinically relevant strains such as Staphylococcus aureus (including MRSA), Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[4][6][7] It is also crucial to include quality control strains as recommended by the Clinical and Laboratory Standards Institute (CLSI) to ensure the accuracy and reproducibility of the results.[8]
Data interpretation should be performed by comparing the activity of the test compounds to that of standard reference antibiotics. Structure-activity relationship (SAR) studies can be conducted to identify the chemical moieties responsible for the observed antimicrobial effects, guiding the optimization of lead compounds.[3]
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on established standards to ensure reliable and comparable results.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a thiadiazole derivative that inhibits the visible growth of a microorganism.[9]
Materials:
-
Thiadiazole test compounds
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial or fungal cultures
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator
Protocol:
-
Preparation of Test Compounds: Dissolve the thiadiazole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in CAMHB to achieve the desired starting concentration.
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilution: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the highest concentration of the test compound to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Controls:
-
Growth Control (Well 11): 100 µL of CAMHB + 100 µL of inoculum.
-
Sterility Control (Well 12): 200 µL of CAMHB.
-
-
Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria. Fungal species may require different incubation conditions.
-
Reading Results: The MIC is the lowest concentration of the thiadiazole derivative at which there is no visible growth (turbidity) compared to the growth control.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[10]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator
Protocol:
-
Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: From each selected well, aspirate 10-100 µL of the broth and spread it evenly onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the thiadiazole derivative that results in a ≥99.9% reduction in the initial inoculum count. This is determined by counting the number of colonies on the MHA plates. A bactericidal agent is generally defined as having an MBC/MIC ratio of ≤4.
Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.[8][11]
Materials:
-
Thiadiazole test compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal cultures
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum as described in the MIC protocol (turbidity equivalent to 0.5 McFarland standard).
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the thiadiazole derivative onto the surface of the inoculated MHA plate. A disk containing only the solvent can be used as a negative control, and a disk with a standard antibiotic as a positive control.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Anti-Biofilm Activity Assay (Crystal Violet Method)
This assay quantifies the ability of thiadiazole derivatives to inhibit biofilm formation or eradicate pre-formed biofilms.[12][13]
Materials:
-
Thiadiazole test compounds
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
Bacterial cultures
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Microplate reader
Protocol for Biofilm Inhibition:
-
Preparation of Plates: Add 100 µL of TSB with glucose to each well of a 96-well plate. Add 100 µL of serially diluted thiadiazole derivatives to the wells.
-
Inoculation: Prepare a bacterial inoculum as described previously and dilute it in TSB with glucose. Add 100 µL of the inoculum to each well. Include growth and sterility controls.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.
-
Washing: Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel. Wash the wells twice with 200 µL of sterile saline to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with sterile saline as in step 4.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stained biofilm. Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the presence of the test compound indicates biofilm inhibition.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clearly structured tables to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiadiazole Derivatives
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Thiadiazole A | 16 | 32 | 64 | >128 |
| Thiadiazole B | 8 | 16 | 32 | 64 |
| Thiadiazole C | 32 | 64 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | NA |
| Fluconazole | NA | NA | NA | 1 |
NA: Not Applicable
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of Thiadiazole Derivatives
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Thiadiazole B | S. aureus | 8 | 16 | 2 |
| Thiadiazole B | E. coli | 16 | 64 | 4 |
Table 3: Zone of Inhibition (mm) of Thiadiazole Derivatives by Disk Diffusion Assay
| Compound (Concentration) | S. aureus (ATCC 25922) | E. coli (ATCC 25922) |
| Zone Diameter (mm) | Zone Diameter (mm) | |
| Thiadiazole A (30 µ g/disk ) | 18 | 15 |
| Thiadiazole B (30 µ g/disk ) | 22 | 18 |
| Ciprofloxacin (5 µ g/disk ) | 25 | 30 |
Table 4: Anti-biofilm Activity of Thiadiazole Derivatives against P. aeruginosa (ATCC 27853)
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) |
| Thiadiazole B | 16 (1x MIC) | 65 |
| 32 (2x MIC) | 85 | |
| 64 (4x MIC) | 95 |
Visualization of Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential mechanisms of action.
Caption: General workflow for antimicrobial testing of thiadiazoles.
A potential mechanism of action for some thiadiazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[10][14][15]
Caption: Inhibition of DNA gyrase by thiadiazole derivatives.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors | MDPI [mdpi.com]
- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitors of DNA Gyrase-GyrB Subunit and/or Topoisomerase IV-ParE Subunit May Treat Infectious Diseases Caused by Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and agrochemical research. Its derivatives have shown a range of biological activities, including antimicrobial, antifungal, antiviral, and herbicidal properties.[1][2][3] The synthesis of novel derivatives from the carboxylic acid moiety is a common strategy to explore and optimize these biological activities. This document provides detailed protocols for the synthesis of amides, hydrazides, and hydrazones starting from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its ethyl ester.
The core structure, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, has a melting point of 169-173 °C. The primary methods for derivatization focus on the carboxylic acid group, which can be readily converted into a variety of functional groups.
Synthesis of the 4-Methyl-1,2,3-thiadiazole Core
The 1,2,3-thiadiazole ring system is commonly synthesized via the Hurd-Mori reaction.[4][5] This method involves the reaction of an α-acylhydrazone with thionyl chloride to induce cyclization.[4][6] The success of this reaction can be highly dependent on the substituents, with electron-withdrawing groups on the hydrazone precursor often leading to better yields.[7][8] By choosing appropriate starting hydrazones, a variety of substituted 1,2,3-thiadiazoles can be prepared.[9]
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamides
Amide derivatives are synthesized by reacting an ester of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with a primary or secondary amine. This protocol is adapted from the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide.[3]
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester
-
Aminomethylcyclohexane (or other desired amine)
-
Absolute Ethanol
-
Isopropyl ether
-
Cyclohexane
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 17.2 g (0.1 mol) of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester in 30 ml of absolute ethanol.
-
Add 11.3 g (0.1 mol) of aminomethylcyclohexane to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling, concentrate the solution using a rotary evaporator to obtain an oil.
-
Digest the remaining oil with isopropyl ether.
-
Recrystallize the solid product from cyclohexane to yield colorless crystals.
Expected Outcome: This procedure is reported to yield 22.9 g (96% of theory) of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide with a melting point of 79-80°C.[3]
Protocol 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
This hydrazide is a key intermediate for the synthesis of a wide range of hydrazone derivatives.[1][2] It is synthesized from the corresponding ethyl ester and hydrazine hydrate.
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in ethanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Heat the mixture under reflux for 5-6 hours.[10]
-
Cool the reaction mixture and pour it over crushed ice.
-
Filter the resulting solid, dry it, and recrystallize from ethanol to obtain the pure hydrazide.[10]
Protocol 3: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives (Hydrazones)
This protocol describes the condensation reaction between 4-methyl-1,2,3-thiadiazole-5-carbohydrazide and various substituted aldehydes to form hydrazone derivatives.[1] This method has been used to generate a series of 15 new derivatives.[1][11]
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (1)
-
Substituted aldehyde (e.g., 5-nitro-2-furaldehyde)
-
Ethanol (96%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Refrigerator
Procedure:
-
Place 0.01 mol of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1) in a round-bottom flask.
-
Add 15 mL of 96% ethanol and dissolve the hydrazide.
-
Add 0.01 mol of the appropriate substituted aldehyde to the solution.
-
Heat the solution under reflux for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Place the flask in a refrigerator for 24 hours to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry to obtain the final hydrazone derivative.
Confirmation of Synthesis: Successful synthesis of the hydrazide-hydrazones can be confirmed by 1H NMR spectroscopy, which will show a characteristic singlet signal for the NH group in the range of 12.10–12.87 ppm and a singlet for the =CH group at δ 8.06–8.63 ppm.[1]
Data Presentation
The following table summarizes quantitative data for the synthesis of various derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
| Derivative Type | Starting Materials | Key Reagents/Solvents | Reaction Conditions | Yield (%) | M.p. (°C) | Reference |
| Amide | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester, Aminomethylcyclohexane | Ethanol | Reflux, 3h | 96% | 79-80 | [3] |
| Hydrazones | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, Various aldehydes | Ethanol | Reflux, 3h | 57-98% | N/A | [1] |
| Hydrazone | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, 5-nitro-2-furaldehyde | Ethanol | Reflux, 3h | High | N/A | [1] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the synthetic workflow from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester to a library of novel hydrazone derivatives.
Caption: Synthetic workflow for hydrazone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methyl-1,2,3-thiadiazole-5-carboxamide and its Derivatives in Anticancer Research
Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of 4-Methyl-1,2,3-thiadiazole-5-carboxamide. The following application notes and protocols are based on studies of structurally related 1,2,3-thiadiazole derivatives and general methodologies for evaluating the anticancer potential of novel chemical entities. The data presented is for closely related analogs and should be considered as a starting point for research on the title compound.
Introduction
Thiadiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The 1,2,3-thiadiazole scaffold, in particular, has been explored for the development of novel therapeutic agents. While direct studies on this compound are not publicly available, research on related analogs suggests potential mechanisms of action that include induction of apoptosis and cell cycle arrest. The mesoionic nature of the thiadiazole ring is thought to facilitate crossing cellular membranes, enabling interaction with intracellular targets.[1]
This document provides a detailed overview of the potential applications of this compound in anticancer research, including hypothetical signaling pathways and standardized experimental protocols for its evaluation.
Data Presentation: Anticancer Activity of Related 4-Methyl-1,2,3-thiadiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of closely related 4-methyl-1,2,3-thiadiazole derivatives against a human pancreatic cancer cell line. These compounds feature a methyl group at the 4-position of the 1,2,3-thiadiazole ring but differ at the 5-position, where a substituted phenyl group is present instead of a carboxamide.
| Compound ID | Substitution at Position 5 | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 8e | 4-bromophenyl | Panc-1 (Pancreatic) | 12.79 | Sorafenib | 11.50 | [1] |
| 8l | 2,3-difluorophenyl | Panc-1 (Pancreatic) | 12.22 | Sorafenib | 11.50 | [1] |
Hypothesized Mechanism of Action and Signaling Pathways
Based on the known mechanisms of other thiadiazole anticancer agents, this compound could potentially exert its effects through the induction of apoptosis and cell cycle arrest. A possible signaling pathway targeted by such compounds is the PI3K/Akt pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.
Hypothesized inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Human cancer cell lines (e.g., Panc-1, MCF-7, A549)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Workflow for the MTT cell viability assay.
This protocol determines the effect of the compound on cell cycle progression.
-
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[3]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) can be quantified.
-
Experimental workflow for apoptosis and cell cycle analysis.
Conclusion
While this compound remains an uncharacterized compound in the context of anticancer research, the broader class of thiadiazole derivatives has shown considerable promise. The data from closely related analogs and the provided experimental protocols offer a solid foundation for initiating a research program to investigate its potential as a novel anticancer agent. Future studies should focus on its synthesis, in vitro screening against a panel of cancer cell lines, and detailed mechanistic investigations to elucidate its mode of action.
References
Application Notes and Protocols for Plant Growth Regulation Using Thiadiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiadiazole-based compounds as potent regulators of plant growth and development. The information presented herein is intended to guide researchers in the design and execution of experiments to evaluate the efficacy of these compounds and to elucidate their mechanisms of action. Detailed protocols for key experiments are provided, along with a summary of quantitative data from recent studies.
Introduction to Thiadiazole-Based Plant Growth Regulators
Thiadiazole derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities.[1] In the realm of agriculture, certain thiadiazole-based compounds have emerged as highly effective plant growth regulators (PGRs), influencing a variety of physiological processes from seed germination to senescence. The most prominent member of this class is Thidiazuron (TDZ), a phenylurea derivative with potent cytokinin-like activity.[2] TDZ and other thiadiazole compounds modulate plant growth by interacting with key hormonal signaling pathways, primarily those of cytokinins and auxins.[2][3] Their ability to stimulate cell division, promote shoot proliferation, delay leaf senescence, and enhance stress tolerance makes them valuable tools for both basic plant science research and agricultural applications.[3]
Mechanism of Action
The plant growth regulating effects of thiadiazole-based compounds, particularly TDZ, are attributed to their multifaceted interaction with plant hormone signaling. The primary mechanisms of action include:
-
Cytokinin-like Activity: TDZ is a potent agonist of cytokinin receptors, such as ARABIDOPSIS HISTIDINE KINASE 4 (AHK4/CRE1).[4] Binding of TDZ to these receptors initiates a phosphorylation cascade that ultimately leads to the activation of cytokinin-responsive genes, promoting cell division and shoot formation.
-
Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX): TDZ can inhibit the activity of CKX, an enzyme responsible for the degradation of cytokinins. This inhibition leads to an increase in the endogenous levels of active cytokinins, thereby amplifying cytokinin signaling.
-
Modulation of Auxin Signaling: Thiadiazole compounds can also influence auxin transport and metabolism. By altering the balance between cytokinins and auxins, these compounds can steer plant development towards specific outcomes, such as shoot proliferation over root growth.
Data Presentation: Efficacy of Thiadiazole-Based Compounds
The following tables summarize the quantitative data on the effects of various thiadiazole-based compounds on plant growth and development.
Table 1: Effect of Thiadiazole Derivatives on Seed Germination and Seedling Growth
| Compound | Plant Species | Concentration | Effect on Seed Germination (%) | Effect on Shoot Length | Effect on Root Length | Reference |
| 1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propane | Triticum durum (Durum Wheat) | 5 µg/L | 37-50% (compared to 90-94% in control) | Significantly reduced | Significantly reduced | [3] |
| 1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propane | Triticum durum (Durum Wheat) | 25 µg/L | Complete inhibition | Significantly reduced | Significantly reduced | [3] |
| 1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propane | Triticum durum (Durum Wheat) | 50 µg/L | Complete inhibition | Significantly reduced | Significantly reduced | [3] |
| 3-(1,2,3-Thiadiazol-5-yl)-1-phenylimidazolidine-2,4-dione (A1) | Cucumis sativus (Cucumber) | 5 mg/L | Not specified | No negative effect | Significant inhibition of lateral roots and retardation of primary root elongation | [2] |
| 3-(4-Methyl-1,2,3-thiadiazol-5-yl)-1-phenylimidazolidine-2,4-dione (B1) | Cucumis sativus (Cucumber) | 5 mg/L | Not specified | No negative effect | Significant inhibition of lateral roots and retardation of primary root elongation | [2] |
Table 2: Antifungal and Antiviral Activity of Thiadiazole Derivatives
| Compound | Pathogen | Host Plant | Concentration | Activity | Reference |
| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E2) | Tobacco Mosaic Virus (TMV) | Nicotiana tabacum (Tobacco) | 203.5 µg/mL | EC50 value for protective activity | [5] |
| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E8) | Tobacco Mosaic Virus (TMV) | Nicotiana tabacum (Tobacco) | 500 µg/mL | 59.2% curative activity | [5] |
| 1,2,3-Thiadiazole-4-carboxamide derivative (102) | Tobacco Mosaic Virus (TMV) | Not specified | 500 µg/mL | 60% curative activity | [6] |
| 1,2,3-Thiadiazole-4-carboxamide derivative (103) | Tobacco Mosaic Virus (TMV) | Not specified | 500 µg/mL | 76% protective activity | [6] |
| 3-(1,2,3-Thiadiazol-5-yl)-1-(2,6-dichlorophenyl)imidazolidine-2,4-dione (A4) | Alternaria solani | In vitro | 50 µg/mL | >50% inhibition | [2] |
| 3-(1,2,3-Thiadiazol-5-yl)-1-(2,4,6-trichlorophenyl)imidazolidine-2,4-dione (A5) | Alternaria solani | In vitro | 50 µg/mL | >50% inhibition | [2] |
| 3-(1,2,3-Thiadiazol-5-yl)-1-(2-chloro-6-methylphenyl)imidazolidine-2,4-dione (A19) | Alternaria solani | In vitro | 50 µg/mL | >50% inhibition | [2] |
| 3-(4-Methyl-1,2,3-thiadiazol-5-yl)-1-(2,6-dichlorophenyl)imidazolidine-2,4-dione (B4) | Alternaria solani | In vitro | 50 µg/mL | >50% inhibition | [2] |
| 3-(1,2,3-Thiadiazol-5-yl)-1-(o-tolyl)imidazolidine-2,4-dione (A2) | Plenodomus lingam | In vitro | 50 µg/mL | >50% inhibition | [2] |
| 3-(4-Methyl-1,2,3-thiadiazol-5-yl)-1-(o-tolyl)imidazolidine-2,4-dione (B5) | Plenodomus lingam | In vitro | 50 µg/mL | >50% inhibition | [2] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of thiadiazole-based compounds on plant growth and stress tolerance are provided below.
Protocol 1: Seed Germination and Seedling Growth Assay
Objective: To assess the dose-dependent effect of thiadiazole compounds on seed germination and early seedling development.
Materials:
-
Seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce, cucumber).
-
Thiadiazole compound(s) of interest.
-
Sterile distilled water.
-
Solvent for dissolving the compound (e.g., DMSO, ethanol).
-
Petri dishes (9 cm diameter).
-
Sterile filter paper.
-
Growth chamber with controlled light and temperature.
-
Ruler or caliper for measurements.
-
Analytical balance.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the thiadiazole compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Prepare a series of working solutions by diluting the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 mg/L).
-
Prepare a control solution containing the same concentration of the solvent used for the stock solution.
-
-
Seed Sterilization (if necessary):
-
Surface sterilize the seeds by washing with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution with a drop of Tween-20.
-
Rinse the seeds 3-5 times with sterile distilled water.
-
-
Assay Setup:
-
Place two layers of sterile filter paper in each Petri dish.
-
Add 5 mL of the respective test solution or control solution to each Petri dish, ensuring the filter paper is saturated.
-
Evenly place a predetermined number of seeds (e.g., 25-50) on the filter paper in each dish.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
-
Incubation:
-
Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark photoperiod).
-
-
Data Collection:
-
Germination Percentage: Count the number of germinated seeds (radicle emergence) daily for a period of 7-14 days. Calculate the germination percentage for each treatment.
-
Seedling Growth: After a specific period (e.g., 7 or 14 days), carefully remove the seedlings and measure the length of the primary root and the shoot (hypocotyl/epicotyl) using a ruler or caliper.
-
Biomass: Determine the fresh weight of the seedlings. To determine the dry weight, place the seedlings in an oven at 60-70°C for 48 hours and then weigh them.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each parameter for all treatments.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Protocol 2: In Vitro Plant Growth Regulator Screening in Tissue Culture
Objective: To evaluate the cytokinin- and auxin-like activities of thiadiazole compounds on callus induction and shoot regeneration.
Materials:
-
Explants from a suitable plant species (e.g., tobacco leaf discs, Arabidopsis root segments).
-
Murashige and Skoog (MS) basal medium.
-
Sucrose.
-
Phytoagar or other gelling agent.
-
Thiadiazole compound(s) of interest.
-
Standard auxin (e.g., NAA, IAA) and cytokinin (e.g., BAP, Kinetin).
-
Sterile culture vessels (e.g., Petri dishes, Magenta boxes).
-
Laminar flow hood.
-
Autoclave.
-
Growth room with controlled light and temperature.
Procedure:
-
Preparation of Culture Media:
-
Prepare MS medium with 3% (w/v) sucrose and solidify with 0.8% (w/v) agar.
-
Adjust the pH of the medium to 5.7-5.8 before autoclaving.
-
After autoclaving and cooling to about 50°C, add filter-sterilized stock solutions of the thiadiazole compound(s) and/or standard hormones to achieve the desired final concentrations. A range of concentrations should be tested (e.g., 0.01, 0.1, 1.0, 5.0, 10.0 µM).
-
Pour the media into sterile culture vessels in a laminar flow hood.
-
-
Explant Preparation:
-
Surface sterilize the plant material as described in Protocol 1.
-
Under sterile conditions, excise explants of a uniform size (e.g., 1 cm² leaf discs).
-
-
Culture Initiation:
-
Place the explants onto the surface of the prepared culture media.
-
Seal the culture vessels.
-
-
Incubation:
-
Incubate the cultures in a growth room under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark photoperiod).
-
-
Data Collection:
-
Callus Induction: After 2-4 weeks, record the percentage of explants forming callus and visually assess the callus morphology (e.g., color, friability).
-
Shoot Regeneration: After 4-8 weeks, count the number of shoots regenerated per explant.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for callus induction percentage and the number of shoots per explant.
-
Compare the effects of the thiadiazole compounds to the control (no PGRs) and the standard auxin and cytokinin treatments.
-
Protocol 3: Abiotic Stress Tolerance Assay (e.g., Salt Stress)
Objective: To determine if treatment with thiadiazole compounds enhances plant tolerance to abiotic stress.
Materials:
-
Seedlings of the target plant species.
-
Pots with a suitable growing medium (e.g., soil, vermiculite).
-
Thiadiazole compound(s) of interest.
-
Sodium chloride (NaCl) for salt stress.
-
Greenhouse or controlled environment growth chamber.
-
Equipment for measuring physiological parameters (e.g., chlorophyll content, proline content, electrolyte leakage).
Procedure:
-
Plant Growth:
-
Grow seedlings in pots under optimal conditions for a period of 2-4 weeks.
-
-
Compound Application:
-
Apply the thiadiazole compound to the plants either as a foliar spray or a soil drench at various concentrations.
-
Include a control group treated with the solvent only.
-
-
Stress Induction:
-
A few days after the compound application, start the stress treatment. For salt stress, irrigate the plants with a solution of NaCl (e.g., 100-200 mM).
-
Maintain a control group of plants that are not subjected to stress.
-
-
Data Collection (after a period of stress, e.g., 7-14 days):
-
Visual Assessment: Record visual symptoms of stress, such as wilting, chlorosis, and necrosis.
-
Growth Parameters: Measure shoot height, fresh weight, and dry weight.
-
Physiological Parameters:
-
Chlorophyll Content: Extract chlorophyll from leaf samples and measure absorbance using a spectrophotometer.
-
Proline Content: Measure the accumulation of proline, a common osmoprotectant.
-
Electrolyte Leakage: Assess membrane damage by measuring the leakage of electrolytes from leaf discs.
-
-
-
Data Analysis:
-
Compare the growth and physiological parameters of the stressed plants treated with the thiadiazole compound to the stressed control plants.
-
Statistical analysis should be performed to determine the significance of any observed differences.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the use of thiadiazole-based compounds in plant growth regulation.
Caption: Cytokinin signaling pathway activated by thiadiazole (TDZ).
Caption: Simplified auxin signaling pathway in plants.
Caption: Workflow for seed germination and seedling growth assay.
Conclusion
Thiadiazole-based compounds, with their potent and diverse effects on plant growth and development, offer significant potential for agricultural and horticultural applications. The protocols and data presented in these notes provide a solid foundation for researchers to explore the utility of these compounds further. A thorough understanding of their structure-activity relationships and their interactions with plant signaling pathways will be crucial for the development of new and improved plant growth regulators.
References
- 1. sarcouncil.com [sarcouncil.com]
- 2. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of 4-Methyl-1,2,3-thiadiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and agrochemical research.[1][2] The thiadiazole nucleus is a versatile scaffold known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] These compounds have garnered attention for their potential as lead structures in the development of novel therapeutic agents and crop protection agents.[1] This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its potential antifungal and anticancer activities, based on methodologies reported for structurally related compounds.
Data Presentation
The following table summarizes the in vitro biological activities of various derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde and related thiadiazole carboxamides, providing a reference for expected efficacy.
| Compound Class | Assay Type | Target Organism/Cell Line | Key Findings (EC50/IC50/MIC) | Reference |
| 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives | Antifungal | Valsa mali | EC50 values of 1.64 and 1.87 µg/mL for compounds 8g and 8n, respectively.[4] | [4] |
| 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives | Antifungal | Botrytis cinerea, Pythium aphanidermatum, Rhizoctonia solani, Fusarium moniliforme, Alternaria solani | A derivative with a 2,4-diCl substitution showed broad-spectrum activity with EC50 values of 24.42, 15.80, 40.53, 41.48, and 34.16 µg/mL, respectively.[1] | [1] |
| Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Antibacterial | Gram-positive bacteria | A derivative with a 5-nitro-2-furoyl moiety showed high bioactivity with MIC = 1.95–15.62 µg/mL.[5] | [5] |
| Thiazole/thiadiazole carboxamide derivatives | Anticancer (c-Met kinase inhibition) | MKN-45 (gastric cancer) | Compound 51am was identified as a promising inhibitor.[3][6] | [3][6] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives | Anticancer | RXF393 (renal cancer), LOX IMVI (melanoma), HT29 (colon cancer) | IC50 values of 7.01 µM (RXF393), 9.55 µM (LOX IMVI), and 24.3 µM (HT29).[7] | [7] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing - Mycelial Growth Inhibition Assay
This protocol is adapted from methods used to evaluate the antifungal activity of thiadiazole derivatives against plant pathogenic fungi.[1][4]
Objective: To determine the half-maximal effective concentration (EC50) of this compound against selected fungal pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Selected fungal strains (e.g., Valsa mali, Botrytis cinerea, Fusarium graminearum)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Micropipettes and sterile tips
-
Laminar flow hood
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) in molten PDA medium. Ensure the final concentration of DMSO in the medium does not exceed 1% (v/v), as this can inhibit fungal growth.
-
Control Preparation: Prepare a negative control plate containing PDA medium with the same concentration of DMSO used in the test plates. A positive control with a known fungicide (e.g., Carbendazim) should also be included.
-
Plate Preparation: Pour approximately 20 mL of the PDA medium containing the test compound or control into sterile Petri dishes. Allow the agar to solidify in a laminar flow hood.
-
Fungal Inoculation: From a fresh, actively growing culture of the test fungus, cut a 5 mm diameter mycelial plug using a sterile cork borer.
-
Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
Growth Measurement: Incubate the plates at 25 ± 2°C in the dark. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate has reached approximately two-thirds of the plate diameter.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the negative control plate
-
dt = average diameter of the fungal colony in the treatment plate
-
-
EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. The EC50 value is the concentration of the compound that causes 50% inhibition of mycelial growth, which can be determined using probit analysis or regression analysis.
Protocol 2: In Vitro Anticancer Activity - Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as referenced in studies on thiadiazole derivatives.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, LoVo)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.
-
Cell Exposure: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability and can be calculated using non-linear regression analysis.
Visualizations
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives [ccspublishing.org.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 4-Methyl-1,2,3-thiadiazole-5-carboxamide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include antimicrobial, antifungal, herbicidal, and anticancer properties. The electronic properties of the thiadiazole ring and its ability to act as a bioisostere for other functional groups contribute to its pharmacological versatility. Specifically, 4-methyl-1,2,3-thiadiazole-5-carboxamide and its analogues are of interest for their potential as targeted therapeutic agents. The carboxamide moiety can participate in key hydrogen bonding interactions with biological targets, such as enzymes and receptors. This document provides detailed protocols for the synthesis of this compound and its subsequent evaluation in relevant biological screening assays to determine its potential as a novel therapeutic candidate.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process, beginning with the formation of the corresponding ethyl ester, followed by amidation. A reliable method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. The subsequent conversion of the ethyl ester to the primary amide can be accomplished by ammonolysis.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
This step involves the reaction of ethyl 2-chloroacetoacetate with a suitable sulfur and nitrogen source, followed by cyclization.
-
Materials: Ethyl 2-chloroacetoacetate, Thionyl chloride, Hydrazine hydrate, Ethanol.
-
Procedure:
-
To a solution of ethyl acetoacetate in a suitable solvent, add sulfuryl chloride at a controlled temperature to yield ethyl 2-chloroacetoacetate.
-
React the resulting ethyl 2-chloroacetoacetate with a tosylhydrazine to form the corresponding tosylhydrazone.
-
The tosylhydrazone is then cyclized using a sulfur source, such as thionyl chloride, in a suitable solvent to yield ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This procedure is adapted from the synthesis of a similar N-substituted amide.[1]
-
Materials: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, Anhydrous ammonia, Ethanol, Pressure vessel.
-
Procedure:
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent) in absolute ethanol in a pressure vessel.
-
Cool the solution in a dry ice/acetone bath and bubble anhydrous ammonia gas through the solution until saturation.
-
Seal the pressure vessel and allow it to warm to room temperature.
-
Heat the vessel at a specified temperature (e.g., 80-100 °C) for several hours (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the vessel to room temperature and carefully vent the ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield this compound as a solid.
-
Biological Screening Protocols
Based on the known activities of 1,2,3-thiadiazole derivatives, initial biological screening of this compound should focus on its antimicrobial and potential anticancer properties.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various microbial strains.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), this compound stock solution in DMSO, Positive control antibiotics (e.g., ciprofloxacin, fluconazole), Resazurin solution.
-
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth in the wells of a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Add the microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO, but no compound). A sterility control (broth only) should also be included.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is determined as the lowest concentration of the compound that prevents this color change (i.e., inhibits visible growth).
-
In Vitro c-Met Kinase Inhibition Assay
This assay evaluates the ability of the compound to inhibit the enzymatic activity of the c-Met receptor tyrosine kinase, a target in cancer therapy.
-
Materials: Recombinant human c-Met kinase, Kinase buffer, ATP, Substrate (e.g., poly(Glu,Tyr) 4:1), 96-well plates, Kinase-Glo® Luminescent Kinase Assay Kit, this compound stock solution in DMSO, Positive control inhibitor (e.g., crizotinib).
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the diluted compound, recombinant c-Met kinase, and the substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Include a positive control (with a known c-Met inhibitor) and a negative control (with DMSO).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP level by adding the Kinase-Glo® reagent.
-
Measure the luminescence using a plate reader.
-
The inhibitory activity is calculated as the percentage decrease in kinase activity in the presence of the compound compared to the negative control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation
Table 1: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole Derivatives
| Compound ID | Modification on Carboxamide | Test Organism | MIC (µg/mL) | Reference |
| Derivative 1 | N'-(5-nitrofuran-2-yl)methylenehydrazide | Staphylococcus aureus | 1.95 - 3.91 | [2] |
| Derivative 1 | N'-(5-nitrofuran-2-yl)methylenehydrazide | Staphylococcus epidermidis | 3.91 | [2] |
| Derivative 2 | N'-(4-chlorobenzylidene)hydrazide | Staphylococcus aureus | 125 | [2] |
| Derivative 3 | N'-(4-methylbenzylidene)hydrazide | Staphylococcus aureus | >250 | [2] |
Table 2: Anticancer Activity of Thiadiazole Carboxamide Derivatives
| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |
| Derivative A | Thiazole Carboxamide | COLO205 (Colon) | 30.79 | [3] |
| Derivative A | Thiazole Carboxamide | B16F1 (Melanoma) | 74.15 | [3] |
| Derivative B | Thiazole Carboxamide | HepG2 (Liver) | 60.75 | [3] |
| Derivative C | Spiro-1,3,4-thiadiazole-2-carboxamide | RXF393 (Renal) | 7.01 | [4] |
| Derivative C | Spiro-1,3,4-thiadiazole-2-carboxamide | LOX IMVI (Melanoma) | 9.55 | [4] |
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound.
Biological Screening Workflow
Caption: Workflow for biological screening of the target compound.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of c-Met signaling by the target compound.
References
- 1. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-1,2,3-thiadiazole-5-carboxamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process:
-
Step 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid or its Ethyl Ester via the Hurd-Mori reaction.
-
Step 2: Amidation of the carboxylic acid or its ester to the final carboxamide product.
Step 1: Hurd-Mori Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid/Ester | Incomplete hydrazone formation. | - Ensure the hydrazone precursor is pure and dry before use.- Use a slight excess of hydrazine or semicarbazide during hydrazone formation.- Monitor the reaction by TLC to ensure complete consumption of the starting ketone/ester. |
| Decomposition of the 1,2,3-thiadiazole ring. | - The Hurd-Mori reaction can be exothermic. Maintain a controlled temperature, potentially by using an ice bath during the addition of thionyl chloride.[1]- Minimize the reaction time once the starting material is consumed (as monitored by TLC).[1] | |
| Poor quality of thionyl chloride. | - Use freshly distilled or a new bottle of thionyl chloride, as it can decompose over time.[1] | |
| Unfavorable electronic effects of substituents. | - Electron-withdrawing groups on the precursor often lead to higher yields, while electron-donating groups can result in poor conversion.[2] | |
| Formation of Multiple Byproducts | Side reactions due to impurities in starting materials. | - Purify the starting ketone/ester and hydrazone before the Hurd-Mori reaction. |
| Unoptimized reaction temperature. | - Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or reflux as needed, while monitoring by TLC. | |
| Incorrect stoichiometry of reagents. | - Experiment with varying the molar ratio of thionyl chloride to the hydrazone. |
Step 2: Amidation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | Incomplete reaction. | - If starting from the carboxylic acid, ensure effective activation (e.g., conversion to the acid chloride with thionyl chloride or using a coupling agent).- If starting from the ester, increase the reaction time or temperature. A patent for a similar synthesis reports a high yield with refluxing in ethanol for 3 hours.[3]- Use a sufficient excess of the amine source (e.g., ammonia, ammonium hydroxide, or an amine). |
| Hydrolysis of the ester or amide. | - Ensure all reagents and solvents are anhydrous, especially when using activating agents sensitive to water. | |
| Difficulty in isolating the product. | - this compound is expected to be a polar compound. Use appropriate extraction solvents (e.g., ethyl acetate, dichloromethane).- Consider purification by column chromatography using a polar stationary phase or reversed-phase chromatography if normal phase is challenging.[4][5] | |
| Product is Oily or Difficult to Crystallize | Presence of impurities. | - Purify the crude product using column chromatography before attempting crystallization.- Try different recrystallization solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). |
| The chosen solvent is too effective. | - If an oily product forms after recrystallization, try a less polar solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the 4-methyl-1,2,3-thiadiazole core?
A1: The Hurd-Mori reaction is a widely used and versatile method for synthesizing the 1,2,3-thiadiazole ring system.[2][6] This reaction involves the cyclization of hydrazones that have an α-methylene group using thionyl chloride.[2]
Q2: I am getting a low yield in the Hurd-Mori step. What are the critical factors to consider?
A2: Low yields in the Hurd-Mori reaction can often be attributed to the stability of the hydrazone precursor and the reaction conditions. The electronic nature of the substituents on your starting material is crucial; electron-withdrawing groups on the precursor generally give better yields.[2] It is also important to control the reaction temperature as it can be exothermic, and to use high-purity reagents, especially thionyl chloride.[1]
Q3: What are the best methods for converting 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid or its ester to the corresponding carboxamide?
A3: There are several effective methods for this amidation:
-
From the ethyl ester: Direct reaction with the desired amine is a straightforward approach. A patent describing the synthesis of a substituted this compound reported a 96% yield by refluxing the ethyl ester with the amine in ethanol.[7]
-
From the carboxylic acid: The carboxylic acid first needs to be activated. A common method is to convert it to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents can be used for direct conversion.
Q4: My final product, this compound, is very polar and difficult to purify. What purification techniques are recommended?
A4: For highly polar compounds like carboxamides, standard silica gel chromatography can be challenging. Consider the following options:
-
Reversed-phase flash chromatography: Using a C18 stationary phase with a water/acetonitrile or water/methanol gradient is often effective for purifying polar compounds.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or amine) with a reversed-phase solvent system.[9][10]
-
Recrystallization: If the product is semi-pure, recrystallization from a suitable solvent system can be effective. Experiment with different solvents to find one that dissolves the compound well at high temperatures but poorly at low temperatures.[1]
Data Presentation
Table 1: Reported Yields for Syntheses of 4-Methyl-1,2,3-thiadiazole Derivatives
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl)amide | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester, Aminomethylcyclohexane | Ethanol, reflux, 3 hours | 96 | [3] |
| Derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, various aldehydes | Ethanol, reflux, 3 hours | 57-98 | [11] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate (Precursor)
This protocol is adapted from the general principles of the Hurd-Mori reaction.
-
Hydrazone Formation:
-
Dissolve ethyl 2-chloroacetoacetate in a suitable solvent like ethanol.
-
Add a solution of semicarbazide hydrochloride and a base (e.g., sodium acetate) in water.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Collect the precipitated ethyl 2-(1-semicarbazono)propanoate by filtration, wash with cold water and ethanol, and dry.
-
-
Hurd-Mori Cyclization:
-
Suspend the dried hydrazone in a suitable solvent such as dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete by TLC.
-
Cool the mixture and carefully quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[3]
-
Protocol 2: Synthesis of this compound
This protocol is based on a high-yield synthesis of a similar derivative.[3]
-
Amidation:
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent) in absolute ethanol.
-
To this solution, add a solution of aqueous ammonia (a sufficient excess, e.g., 5-10 equivalents).
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
The remaining crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
Mandatory Visualization
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
4-Methyl-1,2,3-thiadiazole-5-carboxamide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,2,3-thiadiazole-5-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, like many thiadiazole derivatives, is generally characterized by low aqueous solubility due to its relatively lipophilic nature.[1][2] It is expected to be sparingly soluble in water and polar solvents, but highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4] The mesoionic nature of the thiadiazole ring allows for good membrane permeability, which often correlates with lower water solubility.[2]
Q2: I'm observing precipitation of my compound in my aqueous buffer. What could be the cause?
A2: Precipitation in aqueous buffers is a common issue with this class of compounds and can be attributed to several factors:
-
Low intrinsic solubility: The compound's inherent chemical structure leads to poor solubility in water.
-
Solvent carryover: If the compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, exceeding the solubility limit in the final mixture will cause precipitation.
-
pH of the buffer: The pH of your aqueous solution can influence the ionization state of the molecule, which in turn affects its solubility.
-
Temperature: A decrease in temperature can lower the solubility of the compound, leading to precipitation.[5]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: For preparing high-concentration stock solutions, it is recommended to use water-miscible organic solvents. Based on data for similar compounds, the following are suggested:[3][4]
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution into aqueous media.[4]
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common solubility problems encountered during experiments with this compound.
Issue 1: Compound is not dissolving in the desired solvent.
-
Solution 1: Co-solvents: The addition of a water-miscible organic solvent can significantly enhance aqueous solubility.[6][7] Start by preparing a concentrated stock solution in a solvent like DMSO and then dilute it into your aqueous medium. Be mindful of the final concentration of the co-solvent, as it may affect your experimental system.
-
Solution 2: pH Adjustment: The solubility of ionizable compounds can be manipulated by adjusting the pH of the solution.[8] Experiment with a range of pH values to determine the optimal condition for your compound.
-
Solution 3: Temperature Increase: Gently warming the solution can increase the solubility of many compounds.[5] However, ensure that the compound is stable at elevated temperatures.
Issue 2: Precipitation occurs upon dilution of the stock solution into an aqueous buffer.
-
Solution 1: Solid Dispersions: For formulation development, creating a solid dispersion with a water-soluble polymer can improve the dissolution rate and solubility.[1] Common polymers for this purpose include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and Pluronic F127.[1]
-
Solution 2: Particle Size Reduction: The dissolution rate of a compound can be increased by reducing its particle size, which in turn increases the surface area.[6][9] Techniques like micronization or creating a nano-suspension can be employed.[6][10]
-
Solution 3: Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant in your buffer can help to maintain the compound's solubility.
Quantitative Solubility Data
The following table summarizes typical solubility data for thiadiazole derivatives in common solvents. Please note that these are representative values and the exact solubility of this compound should be experimentally determined.
| Solvent | Expected Solubility Range | Reference |
| Water | < 0.1 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | [11] |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | [3][4] |
| Dimethylformamide (DMF) | > 50 mg/mL | [3] |
| Ethanol | 1-10 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Shake-Flask Method for Solubility Determination
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
After agitation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Potential mechanism of action in inflammation and cancer.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Chemistry of the 1,2,3-Thiadiazole Ring
Welcome to the Technical Support Center for 1,2,3-Thiadiazole Chemistry. This resource is designed for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole-containing compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you address the stability challenges associated with this versatile heterocyclic scaffold.
Troubleshooting Guides & FAQs
This section provides practical advice in a question-and-answer format to address common issues encountered during the synthesis and handling of 1,2,3-thiadiazole derivatives.
Synthesis & Purification
Question: My Hurd-Mori synthesis of a 4-substituted-1,2,3-thiadiazole is resulting in a low or no yield. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in the Hurd-Mori synthesis are a common challenge.[1][2] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials:
-
Hydrazone: Ensure your hydrazone starting material is pure and completely dry. Impurities from the hydrazone formation step can interfere with the cyclization. Recrystallization of the hydrazone may be necessary. The hydrazone should possess an α-methylene group for the reaction to proceed.[1]
-
Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. SOCl₂ readily decomposes in the presence of moisture to SO₂ and HCl, which can inhibit the desired reaction.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction is often performed at low temperatures initially, followed by warming or reflux. The optimal temperature profile is substrate-dependent. High temperatures can lead to the decomposition of starting materials or the desired product.[1]
-
Solvent: Anhydrous solvents such as dichloromethane (DCM) or chloroform are commonly used. The presence of water will lead to the violent decomposition of thionyl chloride.[1]
-
-
Substrate-Specific Effects:
-
Electronic Effects: The electronic nature of the substituents on your precursor can significantly impact the reaction's success. Electron-withdrawing groups on the precursor often lead to higher yields, whereas electron-donating groups can result in poor conversion. For instance, in the synthesis of pyrrolo[2,3-d][1][2][3]thiadiazoles, an electron-withdrawing N-protecting group (like methyl carbamate) provided superior yields compared to electron-donating alkyl groups.[1]
-
Question: I am observing an unexpected side product in my Hurd-Mori reaction. How can I identify and minimize it?
Answer: The formation of side products can compete with the desired cyclization. One reported side product in the synthesis of 1,2,3-thiadiazole-4-carboxylic acid is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione. To identify your side product, utilize standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy. To minimize side product formation, consider the following:
-
Temperature Optimization: Precise temperature control can favor the desired reaction pathway. Running the reaction at the lowest effective temperature often reduces the formation of undesired products.
-
Reagent Stoichiometry: While a slight excess of thionyl chloride is common, a large excess may promote side reactions. Fine-tuning the stoichiometry of your reagents can be beneficial.
Question: What are the best practices for purifying 1,2,3-thiadiazoles?
Answer: Purification is typically achieved through column chromatography on silica gel or recrystallization. It is crucial to handle these compounds under neutral conditions, as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases, leading to decomposition.[1]
Stability & Degradation
Question: My 1,2,3-thiadiazole derivative appears to be degrading during my experiments. What are the common degradation pathways?
Answer: The 1,2,3-thiadiazole ring is susceptible to both thermal and photochemical degradation. In both cases, the primary degradation pathway involves the extrusion of a molecule of nitrogen (N₂), which is a thermodynamically favorable process. This leads to the formation of highly reactive intermediates:
-
Thermal Decomposition: Upon heating, 1,2,3-thiadiazoles typically decompose to form an unstable thiirene intermediate, which rapidly rearranges to a more stable thioketene. These reactive species can then undergo various subsequent reactions, such as dimerization.
-
Photochemical Decomposition: Irradiation with UV light can also induce the extrusion of nitrogen, leading to the formation of thiirene and thioketene intermediates.
Question: How do substituents on the 1,2,3-thiadiazole ring affect its stability?
Answer: The nature of the substituents can influence the stability of the ring. For example, the incorporation of electron-withdrawing groups on an aryl ring attached to the thiadiazole can increase the thermal stability of the compound. Conversely, aryl-substituted 1,2,3-thiadiazoles under mild basic conditions have shown that electron-donating substituents can increase the rate of decomposition.[4]
Question: My compound is unstable in my cell culture medium for long-term experiments. What can I do?
Answer: If your 1,2,3-thiadiazole derivative shows instability in cell culture medium, you can consider several strategies:
-
Frequent Media Changes: Replace the culture medium with fresh medium containing the compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[1]
-
Use a More Stable Analog: If available, a structurally related analog with improved stability may be a viable alternative.
-
Formulation Strategies: For certain compounds, formulation with carriers like cyclodextrins can enhance both stability and solubility.[1]
-
Adjust Experimental Design: If feasible, shortening the duration of the experiment can minimize the impact of compound instability.[1]
Quantitative Stability Data
The stability of 1,2,3-thiadiazole derivatives is a critical parameter for their application in drug development and materials science. The following table summarizes available thermal decomposition data for a selection of derivatives.
| Compound | Onset Decomposition Temperature (T_onset) (°C) | Peak Decomposition Temperature (T_peak) (°C) | Analysis Condition |
| 4-Phenyl-1,2,3-thiadiazole | ~220 | ~240 | Inert Atmosphere |
| 4-Methyl-5-carboxy-1,2,3-thiadiazole | ~180 | ~205 | Inert Atmosphere |
| Benzo[d][1][2][3]thiadiazole | ~200 | Not Reported | Not Specified |
Note: This table is a compilation of representative data from various sources and specific values may vary depending on the experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and stability assessment of 1,2,3-thiadiazole derivatives.
Protocol 1: Hurd-Mori Synthesis of 4-Aryl-1,2,3-thiadiazoles
This protocol provides a general two-step procedure for the synthesis of 4-aryl-1,2,3-thiadiazoles, a common class of these compounds.[5]
Step A: Semicarbazone Formation
-
In a round-bottom flask, dissolve the desired aryl ketone (1.0 equivalent) in methanol.
-
Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Wash the resulting solid with water and dry thoroughly to obtain the semicarbazone.
Step B: Cyclization to 1,2,3-Thiadiazole
-
Suspend the dried semicarbazone (1.0 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension. CAUTION: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and continue stirring for 2-12 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-aryl-1,2,3-thiadiazole.
Protocol 2: Assessing Compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of a 1,2,3-thiadiazole derivative in cell culture medium over time.[1]
-
Preparation: Prepare a concentrated stock solution of your test compound (e.g., 10 mM in DMSO). Warm the complete cell culture medium (including serum and any other supplements) to 37°C.
-
Incubation: Spike the pre-warmed medium with the compound stock solution to the final desired working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Sample Collection: Aliquot the medium containing the compound into sterile tubes, one for each time point (e.g., 0, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator. At each designated time point, remove one tube.
-
Sample Processing: Immediately stop any potential degradation by adding a quenching solvent (e.g., acetonitrile) and store the samples at -80°C until analysis.
-
Analysis: Quantify the concentration of the parent compound in each sample using a validated analytical method, such as LC-MS/MS or HPLC-UV.
-
Data Interpretation: Plot the compound concentration against time. A significant decrease in concentration indicates instability. The half-life (t₁/₂) of the compound in the medium can be calculated from this data.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate important concepts related to the stability and application of 1,2,3-thiadiazoles.
References
Technical Support Center: Optimizing the Hurd-Mori Cyclization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Hurd-Mori cyclization. Our aim is to help you optimize reaction conditions and resolve common issues encountered during the synthesis of 1,2,3-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Hurd-Mori cyclization and what are its typical applications?
The Hurd-Mori reaction is a classical and efficient method for synthesizing 1,2,3-thiadiazoles from hydrazone derivatives that have an α-methylene group.[1] The reaction typically involves the cyclization of these hydrazones using thionyl chloride (SOCl₂).[1] This method is valuable in medicinal chemistry and drug discovery due to the significant biological activities associated with the 1,2,3-thiadiazole ring system.[1]
Q2: What is the general reaction mechanism?
The proposed mechanism for the Hurd-Mori reaction involves two key steps:
-
Electrophilic Attack: The reaction starts with an electrophilic attack of thionyl chloride on the nitrogen atom of the hydrazone.[1]
-
Cyclization: This is followed by an intramolecular cyclization, which forms a five-membered ring intermediate with the elimination of hydrogen chloride.[1]
Q3: My Hurd-Mori reaction is resulting in a low yield. What are the common causes?
Low yields in the Hurd-Mori reaction can be attributed to several factors:
-
Substrate Reactivity: The electronic properties of the starting hydrazone are crucial. Substrates with electron-donating groups (like alkyl groups) can lead to poor conversion and lower yields, while those with electron-withdrawing groups (such as methyl carbamate) tend to give superior yields.[2][3]
-
Harsh Reaction Conditions: High temperatures may cause the decomposition of starting materials or intermediates, which can be observed by the darkening of the reaction mixture or the precipitation of insoluble materials.[2][4]
-
Hydrazone Precursor Quality: The purity of the hydrazone starting material is critical. Impurities can interfere with the cyclization process.
-
Inefficient Reagents: The quality of thionyl chloride is important. Over time, it can degrade, leading to reduced reactivity.
Q4: Are there any alternatives to thionyl chloride for the cyclization step?
Q5: How can I monitor the progress of my Hurd-Mori reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] This allows you to check for the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge. The following diagram and table provide a logical approach to troubleshooting this issue.
Caption: Troubleshooting logic for low yield in Hurd-Mori cyclization.
| Parameter | Recommended Action | Rationale |
| Substrate | Ensure the hydrazone precursor is pure. If the substrate has electron-donating groups, consider modifying it to include an electron-withdrawing protecting group. | Impurities can inhibit the reaction. Electron-withdrawing groups enhance the reactivity of the substrate towards cyclization.[2][3] |
| Temperature | Optimize the reaction temperature. For some substrates, harsher conditions like refluxing in chloroform may be needed, but for others, cooling may be necessary to prevent degradation.[2] | High temperatures can lead to the decomposition of starting materials or intermediates.[2][4] |
| Reagents | Use fresh or newly distilled thionyl chloride. Consider alternative cyclizing agents if yields are still low. | Thionyl chloride is moisture-sensitive and can degrade over time. Modern methods may offer better yields for certain substrates.[5] |
| Reaction Time | Monitor the reaction closely using TLC to determine the point of maximum conversion without significant byproduct formation. | Incomplete reactions will result in low yields, while extended reaction times can lead to product degradation.[1] |
Issue 2: Multiple Spots on TLC / Impure Product
If you observe a complex reaction mixture, consider the following:
-
Incomplete Reaction or Degradation: A mixture of products can indicate that the reaction has not gone to completion or that the product is degrading under the reaction conditions. Optimize the reaction time and temperature based on TLC monitoring.[4]
-
Product Instability: The 1,2,3-thiadiazole ring can be sensitive to certain work-up conditions. Avoid harsh acidic or basic conditions during extraction and purification.[4]
-
Side Reactions: The formation of byproducts can be minimized by carefully controlling the addition of thionyl chloride, preferably at a low temperature, and by ensuring an inert atmosphere if your substrate is sensitive to air or moisture.
Data Presentation
Table 1: Effect of N-Protecting Group on Yield
This table illustrates the significant impact of the N-protecting group on the yield of pyrrolo[2,3-d][1][4][6]thiadiazole-6-carboxylates.
| Precursor N-Protecting Group | Reaction Conditions | Yield (%) | Reference |
| Benzyl (Electron-donating) | SOCl₂, CHCl₃, Reflux | 25 | [2] |
| Methyl (Electron-donating) | SOCl₂, CHCl₃, Reflux | 15 | [2] |
| Methyl Carbamate (Electron-withdrawing) | SOCl₂, CH₂Cl₂ | 94 | [2] |
Table 2: Yields of Substituted 1,2,3-Thiadiazoles
This table shows the yields for the synthesis of various 4-substituted-1,2,3-thiadiazoles using the Hurd-Mori reaction.
| Starting Ketone | Product | Yield (%) | Reference |
| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 92 | [1] |
| 4-Methylacetophenone | 4-(p-Tolyl)-1,2,3-thiadiazole | 95 | [1] |
| 4-Methoxyacetophenone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 98 | [4] |
| 4-Chloroacetophenone | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | 85 | [4] |
| 2-Acetylnaphthalene | 4-(Naphthalen-2-yl)-1,2,3-thiadiazole | 88 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-phenyl-1,2,3-thiadiazole
This protocol is divided into two main steps: the formation of the hydrazone precursor and the subsequent cyclization.
Step 1: Synthesis of Acetophenone Semicarbazone [1]
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In a round-bottom flask, dissolve 1.12 g (10 mmol) of semicarbazide hydrochloride and 1.64 g (20 mmol) of sodium acetate in 10 mL of water.
-
Add a solution of 1.20 g (10 mmol) of acetophenone in 10 mL of ethanol to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash it with cold water, and dry it under a vacuum to yield acetophenone semicarbazone.
Step 2: Hurd-Mori Cyclization [1]
-
In a fume hood, suspend 1.77 g (10 mmol) of acetophenone semicarbazone in 20 mL of dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add 1.4 mL (19 mmol) of thionyl chloride to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Caption: Experimental workflow for the Hurd-Mori synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Methyl-1,2,3-thiadiazole-5-carboxamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common and effective purification techniques for this class of compounds are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: How do I choose the best solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound derivatives, ethanol is a commonly used and effective solvent.[1] Other potential solvents include methanol, isopropanol, or mixtures of ethanol and water. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific derivative.
Q3: My compound is not crystallizing from the solution. What should I do?
A3: If crystals do not form, the solution may not be sufficiently saturated. You can try to induce crystallization by:
-
Scratching the inner wall of the flask with a glass rod to create nucleation sites.
-
Adding a seed crystal of the pure compound.
-
Reducing the volume of the solvent by evaporation to increase the concentration.
-
Cooling the solution in an ice bath to further decrease the solubility.
Q4: What are common impurities I might encounter?
A4: Common impurities can include unreacted starting materials (e.g., thiosemicarbazide), reagents, and side-products from the synthesis. The specific impurities will depend on the synthetic route employed. For instance, in syntheses involving cyclization reactions, isomers or incompletely cyclized intermediates may be present.[2]
Q5: My compound appears to be degrading on the silica gel column. What are my options?
A5: The 1,2,3-thiadiazole ring can be sensitive to the acidic nature of silica gel.[3] If you observe degradation (e.g., streaking on TLC, low recovery), consider the following:
-
Deactivating the silica gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic sites.
-
Using an alternative stationary phase: Alumina (neutral or basic) or Florisil® can be used as alternatives to silica gel.
-
Switching to a different purification method: Recrystallization or preparative HPLC may be more suitable for acid-sensitive compounds.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent. | Select a more suitable solvent where the compound has higher solubility at elevated temperatures. Gradually add more hot solvent until the compound dissolves. |
| Oiling out (product separates as an oil, not crystals). | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated; impurities are present. | Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the oil is miscible. Allow the solution to cool more slowly. If impurities are suspected, consider a preliminary purification step like a charcoal treatment or column chromatography. |
| Low recovery of purified product. | Too much solvent was used; premature crystallization during hot filtration; crystals lost during transfer. | Concentrate the filtrate to reduce the solvent volume and recover more product. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Carefully rinse all glassware with the cold recrystallization solvent to recover all the product. |
| Poor purity of the final product. | The cooling process was too rapid, trapping impurities; the chosen solvent also dissolves impurities well. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the collected crystals with a small amount of the cold, pure solvent. If purity is still low, a second recrystallization or an alternative purification method may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | Inappropriate solvent system; column overloading; uneven packing of the stationary phase. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a greater difference in Rf values. Reduce the amount of crude material loaded onto the column. Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Compound is stuck on the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol or acetic acid to the mobile phase can help with elution. |
| Streaking or tailing of bands. | Compound is degrading on the column; compound is sparingly soluble in the eluent. | As mentioned in the FAQs, consider deactivating the silica gel or using an alternative stationary phase. Choose a solvent system in which your compound is more soluble. "Dry loading" the sample adsorbed onto silica gel can sometimes improve band shape. |
| Cracked or channeled column bed. | The column was allowed to run dry; improper packing. | Always keep the solvent level above the top of the stationary phase. Repack the column carefully, ensuring a homogenous slurry and gentle settling. |
Preparative HPLC
| Problem | Possible Cause | Solution |
| Poor peak shape (fronting or tailing). | Column overloading; inappropriate mobile phase pH; secondary interactions with the stationary phase. | Reduce the injection volume or the concentration of the sample. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. Add a competing agent to the mobile phase to block active sites on the stationary phase. |
| Low resolution between the target compound and impurities. | Suboptimal mobile phase composition or gradient. | Optimize the mobile phase composition and gradient profile on an analytical scale first. Consider using a different stationary phase with alternative selectivity. |
| High backpressure. | Clogged column frit or tubing; precipitation of the sample in the mobile phase. | Filter all samples and mobile phases before use. Check the sample's solubility in the mobile phase. If necessary, reverse-flush the column with a weaker solvent. |
| Low recovery of the purified compound. | The compound is adsorbing to the column or tubing; decomposition during the process. | Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase. Ensure the mobile phase pH is within the stable range for your compound. |
Data Presentation
The following table summarizes typical purification outcomes for thiadiazole carboxamide derivatives based on literature for analogous compounds. The actual results will vary depending on the specific derivative and the nature of the impurities.
| Purification Technique | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 60-90 | >98 | Simple, inexpensive, scalable. | Can have lower recovery; not suitable for all compounds (e.g., oils). |
| Column Chromatography | 50-85 | >95 | Versatile, can separate complex mixtures. | Can be time-consuming and solvent-intensive; potential for compound degradation on silica. |
| Preparative HPLC | 70-95 | >99 | High resolution and purity; automated. | Requires specialized equipment; can be expensive; limited loading capacity per run. |
Experimental Protocols
Recrystallization Protocol (Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary.
-
Hot Filtration (if required): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Column Chromatography Protocol (Silica Gel)
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point for this compound derivatives is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent that is then evaporated onto a small amount of silica for "dry loading"). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane), can be effective for separating compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Preparative HPLC Protocol
-
Method Development: Develop a separation method on an analytical HPLC system first. A common mobile phase for reverse-phase chromatography of thiadiazole derivatives is a gradient of water and acetonitrile, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
-
Sample Preparation: Dissolve the crude product in a suitable solvent (ideally the initial mobile phase) and filter it through a 0.45 µm filter to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and run the scaled-up gradient.
-
Fraction Collection: Collect fractions as the peaks elute from the column. Fraction collection can be triggered by UV absorbance at a specific wavelength.
-
Analysis and Solvent Removal: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation, to obtain the final purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
Troubleshooting common side reactions in thiadiazole synthesis
Welcome to the technical support center for thiadiazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and overcoming challenges encountered during the synthesis of thiadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of thiadiazole, and how does the synthesis method influence the isomer produced?
A1: Thiadiazole exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole. The choice of starting materials and reaction conditions is critical in determining which isomer is formed. For instance, the cyclization of thiosemicarbazide derivatives in an acidic medium typically yields 1,3,4-thiadiazoles, while oxidative dimerization of thioamides can produce 1,2,4-thiadiazoles.
Q2: I am getting a low yield in my 2-amino-1,3,4-thiadiazole synthesis from thiosemicarbazide and a carboxylic acid. What are the possible causes and solutions?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete reaction: Ensure your starting materials are pure and dry. You can try increasing the reaction time or temperature, but monitor for potential decomposition of your product. Optimizing the molar ratio of the reactants and the cyclizing agent is also crucial.
-
Ineffective cyclizing agent: The choice of cyclizing agent is critical. Strong acids like concentrated sulfuric acid (H₂SO₄) or reagents like phosphorus oxychloride (POCl₃) are commonly used. For a less toxic alternative, polyphosphate ester (PPE) can be effective.[1]
-
Side reactions: Under certain conditions, the formation of 1,2,4-triazole derivatives can be a competing side reaction. Using an acidic medium generally favors the formation of the desired 1,3,4-thiadiazole.[2]
Q3: My reaction is producing a significant amount of 1,3,4-oxadiazole as a byproduct instead of the desired 1,3,4-thiadiazole. How can I prevent this?
A3: The formation of 1,3,4-oxadiazoles is a common side reaction, particularly when starting from acylhydrazines. This occurs due to the competing cyclization pathway involving the oxygen atom instead of the sulfur atom. To favor the formation of the thiadiazole, ensure a potent thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, is used in sufficient quantity and under appropriate conditions to efficiently convert the carbonyl group to a thiocarbonyl group before cyclization.
Q4: What are some "green" or more environmentally friendly approaches to thiadiazole synthesis?
A4: To reduce the environmental impact of thiadiazole synthesis, consider the following approaches:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and, in some cases, improve yields.
-
Ultrasonic Irradiation: Sonication can promote the reaction under milder conditions, often leading to cleaner products and higher yields.
-
Alternative Reagents: Using less toxic and hazardous reagents, such as polyphosphate ester (PPE) instead of phosphorus oxychloride, can make the process safer and more environmentally friendly.[1]
Troubleshooting Guide
Problem 1: Low or No Product Formation in 1,3,4-Thiadiazole Synthesis from Thiosemicarbazide
| Potential Cause | Troubleshooting Step |
| Poor quality of starting materials | Ensure thiosemicarbazide and the carboxylic acid are pure and dry. Impurities can inhibit the reaction. |
| Ineffective cyclizing/dehydrating agent | Use a potent cyclizing agent like concentrated H₂SO₄, POCl₃, or PPE.[1] Ensure the agent is not old or decomposed. |
| Insufficient reaction temperature or time | Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Prolong the reaction time if starting materials are still present. |
| Incorrect work-up procedure | Ensure proper pH adjustment during work-up to precipitate the product. The pH for precipitation of 2-amino-5-substituted-1,3,4-thiadiazoles is typically around 8-8.2.[3] |
Problem 2: Formation of Isomeric Byproducts (e.g., 1,2,4-Triazoles)
| Potential Cause | Troubleshooting Step |
| Reaction conditions favoring triazole formation | The cyclization of acylthiosemicarbazide derivatives in alkaline media tends to yield 1,2,4-triazoles.[2] |
| Substituent effects | The nature of the substituents on the thiosemicarbazide can influence the cyclization pathway. |
| Solution | Conduct the cyclization in a strong acidic medium (e.g., concentrated H₂SO₄) to favor the formation of the 1,3,4-thiadiazole ring.[2] |
Problem 3: Difficulty in Purifying the Final Thiadiazole Product
| Potential Cause | Troubleshooting Step |
| Presence of unreacted starting materials | Monitor the reaction to completion using TLC. If starting materials persist, consider optimizing reaction conditions (time, temperature, reagent stoichiometry). |
| Formation of hard-to-separate byproducts | Alter the reaction conditions to minimize side product formation (see Problem 2). |
| Solution | Recrystallization is a common and effective purification method.[3] Suitable solvents include ethanol, dimethylformamide (DMF), or a mixture of DMF and water.[3] Column chromatography can also be employed for more challenging separations. |
Data Presentation
Table 1: Comparison of Different Synthetic Routes for 1,2,4-Thiadiazoles [4]
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95 |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90 |
| 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole from Thiosemicarbazide and Carboxylic Acid
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Thiosemicarbazide
-
Substituted carboxylic acid
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium carbonate solution (10%) or Ammonium hydroxide
Procedure:
-
In a round-bottom flask, add equimolar amounts of the substituted carboxylic acid and thiosemicarbazide.
-
Slowly add the cyclizing agent (e.g., 5 mL of POCl₃ or a catalytic amount of conc. H₂SO₄) to the mixture with cooling in an ice bath.
-
Gently reflux the reaction mixture for 30 minutes to 4 hours. Monitor the reaction progress by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., 10% sodium carbonate solution or ammonium hydroxide) to a pH of approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using Lawesson's Reagent[6]
This one-pot, two-step procedure involves the formation of an N-aroylhydrazone intermediate followed by thionation and cyclization.
Materials:
-
Aryl hydrazide
-
Aryl aldehyde
-
Ethanol
-
Lawesson's reagent
-
4-Dimethylaminopyridine (DMAP)
-
Toluene
Procedure:
-
Reflux a mixture of the aryl hydrazide (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol for 2 hours.
-
Remove the ethanol under reduced pressure.
-
To the crude N-aroylhydrazone intermediate, add Lawesson's reagent and DMAP in toluene.
-
Reflux the resulting mixture. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture and purify by standard methods (e.g., column chromatography) to yield the 2,5-disubstituted-1,3,4-thiadiazole.
Protocol 3: Hantzsch Thiazole Synthesis (as an example of a related heterocyclic synthesis)[7]
This protocol describes the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
Procedure:
-
In a suitable flask, combine 2-bromoacetophenone and thiourea in methanol.
-
Heat the mixture with stirring for approximately 30 minutes.
-
Allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
Visual Troubleshooting and Reaction Pathways
Caption: A troubleshooting workflow for common issues in thiadiazole synthesis.
Caption: Reaction pathway selectivity: Thiadiazole vs. Triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of Thiadiazole Carboxamides for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble thiadiazole carboxamide compounds in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why do many thiadiazole carboxamide derivatives exhibit low aqueous solubility?
A1: The low aqueous solubility of many thiadiazole carboxamide derivatives is often attributed to their chemical structure. The presence of the sulfur atom in the thiadiazole ring increases the lipophilicity of the molecule. Additionally, these compounds are often aromatic and can have strong crystal lattice energy, making it difficult for water molecules to effectively solvate and dissolve the compound.[1]
Q2: What is "solvent shock," and how can it lead to compound precipitation?
A2: "Solvent shock" occurs when a compound dissolved in a non-aqueous solvent, such as dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer. This sudden change in solvent polarity can cause the local concentration of the compound to exceed its aqueous solubility limit, leading to precipitation.
Q3: What is the recommended maximum final concentration of DMSO in a cell-based assay?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically at or below 0.5%.[2][3] However, the optimal concentration can be cell-line dependent, and it is always recommended to perform a vehicle control to assess the effect of DMSO on your specific assay.
Q4: How can cyclodextrins improve the solubility of thiadiazole carboxamides?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like thiadiazole carboxamides, within their hydrophobic core, forming a water-soluble inclusion complex. This complex effectively shields the hydrophobic guest molecule from the aqueous environment, thereby increasing its overall solubility.
Q5: What are the advantages of using a nanoparticle formulation for bioassays?
A5: Nanoparticle formulations can significantly enhance the apparent solubility and dissolution rate of poorly soluble compounds. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, which can lead to improved bioavailability in in vivo studies and more consistent results in in vitro assays.
Troubleshooting Guide
Issue 1: My thiadiazole carboxamide precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.
-
Possible Cause: This is a classic example of "solvent shock" where the compound's concentration exceeds its kinetic solubility in the aqueous buffer.
-
Solution:
-
Decrease the final concentration: Test a lower final concentration of your compound.
-
Optimize the dilution protocol: Instead of a single dilution step, perform a serial dilution. First, create an intermediate dilution in a solvent with intermediate polarity (e.g., 50% DMSO/50% assay buffer) before the final dilution into the assay buffer.[4]
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Increase mixing energy: Upon dilution, ensure rapid and thorough mixing by vortexing or repeated pipetting to quickly disperse the compound.
-
Issue 2: The compound appears soluble initially but precipitates over the course of a long-term incubation (e.g., 24-48 hours).
-
Possible Cause: The compound concentration is above its thermodynamic solubility limit. While it may initially form a supersaturated solution, it is not stable and will precipitate over time. Temperature fluctuations in the incubator can also contribute to this.
-
Solution:
-
Lower the compound concentration: The most straightforward solution is to use a lower final concentration of the compound that is below its thermodynamic solubility limit.
-
Maintain stable temperature: Ensure that all solutions and the incubator are maintained at a constant and controlled temperature.
-
Assess compound stability: The compound may be degrading over time, with the degradation products being less soluble. It is advisable to assess the stability of your compound in the assay buffer over the duration of the experiment.
-
Issue 3: I am observing inconsistent results in my bioassay, which I suspect is due to poor solubility.
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Possible Cause: Inconsistent dissolution of the compound in the stock solution or partial precipitation in the assay wells can lead to variable effective concentrations, resulting in poor data reproducibility.
-
Solution:
-
Visually inspect stock solutions: Before each use, carefully inspect your DMSO stock solution for any visible precipitate. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is fully redissolved.
-
Prepare fresh dilutions: Prepare fresh dilutions of your compound for each experiment to avoid issues with the stability of diluted solutions.
-
Incorporate solubility enhancers: Consider using co-solvents, cyclodextrins, or nanoparticle formulations to improve and stabilize the compound's solubility.
-
Data Presentation
Table 1: Solubility Enhancement of a Thiadiazole Derivative with 2-Hydroxypropyl-β-Cyclodextrin (2HP-β-CD)
| 2HP-β-CD Concentration (mol·kg⁻¹) | Solubility of Thiadiazole Derivative (mol·kg⁻¹) | Fold Increase in Solubility |
| 0 | 1.66 x 10⁻³ | 1.0 |
| 0.069 | 11.60 x 10⁻³ | ~7.0 |
Data adapted from a study on a bioactive 6-(acetylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-hexanamide.[5]
Table 2: Cytotoxicity of DMSO on Various Cell Lines
| Cell Line | DMSO Concentration | Exposure Time | Effect on Viability |
| Apical Papilla Cells | 0.1% - 0.5% | Up to 7 days | Not significantly cytotoxic |
| Apical Papilla Cells | 1% | 72 hours | Significantly reduced viability |
| Apical Papilla Cells | 5% | All time points | Cytotoxic |
| Hep G2 | 3% | 72 hours | Growth inhibition |
| Hep G2 | 5% | 72 hours | No cell proliferation |
Data compiled from studies on the effects of DMSO on cell viability.[2][6]
Table 3: IC50 Values of Selected Thiazole/Thiadiazole Carboxamide c-Met Inhibitors
| Compound | c-Met Kinase IC50 (nM) |
| 51ah | 9.26 |
| 51ak | 3.89 |
| 51al | 5.23 |
| 51am | 2.54 |
| Foretinib (Reference) | Not specified in this study |
Data from a study on thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors.[7]
Experimental Protocols
Protocol 1: Preparation of a Thiadiazole Carboxamide Stock Solution using a Co-solvent (DMSO)
-
Objective: To prepare a 10 mM stock solution of a thiadiazole carboxamide derivative in DMSO.
-
Materials:
-
Thiadiazole carboxamide compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of the thiadiazole carboxamide to prepare the desired volume of a 10 mM stock solution.
-
Weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.[8]
-
Visually inspect the solution to ensure there is no precipitate before use.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Objective: To prepare an inclusion complex of a thiadiazole carboxamide with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.
-
Materials:
-
Thiadiazole carboxamide compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Small amount of a suitable solvent (e.g., ethanol/water mixture)
-
-
Procedure:
-
Place a defined molar ratio of HP-β-CD into a mortar.
-
Add a small amount of the solvent to the HP-β-CD to form a paste.
-
Slowly add the thiadiazole carboxamide to the paste while continuously kneading with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
The resulting solid mass is then dried (e.g., in a vacuum oven) to remove the solvent.
-
The dried complex can be ground into a fine powder.
-
Protocol 3: Preparation of a Nanoparticle Formulation by Anti-Solvent Precipitation
-
Objective: To prepare a nanosuspension of a thiadiazole carboxamide for in vitro bioassays.
-
Materials:
-
Thiadiazole carboxamide compound
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
An aqueous anti-solvent (e.g., purified water)
-
A stabilizer (e.g., Poloxamer 407, PVP K30)
-
High-speed stirrer or sonicator
-
-
Procedure:
-
Dissolve the thiadiazole carboxamide in the organic solvent to create the solvent phase.
-
Dissolve the stabilizer in the aqueous anti-solvent to create the anti-solvent phase.
-
Under high-speed stirring or sonication, rapidly inject the solvent phase into the anti-solvent phase.
-
The rapid mixing causes the compound to precipitate as nanoparticles, which are stabilized by the adsorbed stabilizer.
-
The resulting nanosuspension can be further processed (e.g., by evaporation of the organic solvent) and characterized for particle size and distribution using dynamic light scattering (DLS).[9]
-
Mandatory Visualizations
Caption: Experimental workflow for handling poorly soluble compounds.
References
- 1. wyatt.com [wyatt.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. research.colostate.edu [research.colostate.edu]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Method Refinement for High-Throughput Screening of Thiadiazole Libraries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining high-throughput screening (HTS) methods for thiadiazole libraries. The following sections address common challenges, provide detailed experimental protocols, and offer solutions to specific issues encountered during screening campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is my thiadiazole compound showing poor solubility in the aqueous assay buffer?
A1: Thiadiazole scaffolds, especially when substituted with aromatic groups, can exhibit low aqueous solubility.[1][2] This is a primary cause of precipitation when diluting from a high-concentration DMSO stock into your aqueous assay buffer. The final DMSO concentration in the assay should be kept as low as possible, typically below 0.5%, to minimize its impact while maintaining compound solubility.[1][3]
Q2: What are the most common causes of false positives when screening thiadiazole libraries?
A2: False positives are a significant challenge in HTS. For thiadiazole libraries, common causes include:
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Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can non-specifically inhibit enzymes.[4]
-
Assay Interference: This can manifest as autofluorescence (compound emits light at the detection wavelength), fluorescence quenching (compound absorbs light emitted by the reporter), or direct inhibition of reporter enzymes like luciferase.[4][5]
-
Reactivity: Some thiadiazole scaffolds, such as certain 1,2,4-thiadiazoles, have been observed to react with protein thiols, leading to non-specific inhibition.[6]
Q3: How can I differentiate between a true hit and a false positive?
A3: A multi-step hit validation workflow is crucial. This typically involves:
-
Confirmation: Re-testing the primary hits in the same assay to ensure reproducibility.
-
Orthogonal Assays: Testing the hits in a different assay format that measures the same biological endpoint but uses a different detection technology.[7]
-
Counter-Screens: These are assays designed to identify compounds that interfere with the assay technology itself (e.g., an assay to detect luciferase inhibitors).[4]
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Dose-Response Curves: Establishing a concentration-dependent effect is a hallmark of true activity.
-
Structure-Activity Relationship (SAR) Analysis: Examining the activity of structurally related analogs can provide confidence in a hit series.[7]
Troubleshooting Guides
Problem 1: High Hit Rate in Primary Screen
Symptoms: An unusually large number of initial "hits" are identified in the primary HTS.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Compound Aggregation | 1. Visual Inspection: Check for turbidity in the assay wells at high compound concentrations. 2. Detergent Counter-Screen: Re-run the assay with a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency suggests aggregation. |
| Assay Technology Interference | 1. Autofluorescence Check: Measure the fluorescence of the compound in assay buffer without the biological target or reagents. 2. Quenching Assay: Pre-incubate the fluorescent product of the enzymatic reaction with the compound and measure the signal. A decrease indicates quenching. 3. Luciferase Inhibition Assay: If using a luciferase-based reporter, test the compound's direct effect on luciferase activity. |
| Thiol Reactivity | 1. CPM-Based Counter-Screen: For assays involving thiol-containing molecules (e.g., Coenzyme A), a counter-screen with 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) can identify thiol-reactive compounds.[8] |
Problem 2: Poor Reproducibility of Hits
Symptoms: Compounds identified as active in the primary screen are inactive upon re-testing.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Compound Instability | 1. Fresh Sample Testing: Re-test with a freshly prepared solution from a solid sample. 2. Incubation Stability: Assess the compound's stability in the assay buffer over the experiment's duration. |
| Low Compound Purity | 1. LC-MS/NMR Analysis: Confirm the purity and identity of the hit compounds. Impurities can sometimes be responsible for the observed activity. |
| Edge Effects in Plates | 1. Data Analysis: Analyze plate data for trends related to well position. 2. Incubation Conditions: Ensure uniform temperature and humidity during incubation to minimize evaporation from edge wells. |
Data Presentation
Table 1: Representative Quantitative Data from a Kinase HTS Campaign with a Thiadiazole Library
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 in Primary Assay (µM) | IC50 in Orthogonal Assay (µM) | Luciferase Counter-Screen (% Inhibition @ 10 µM) | Notes |
| TDZ-001 | 85 | 1.2 | 1.5 | 5 | Confirmed Hit |
| TDZ-002 | 92 | 0.8 | > 50 | 88 | False Positive (Luciferase Inhibitor) |
| TDZ-003 | 78 | 5.6 | 6.1 | 12 | Confirmed Hit |
| TDZ-004 | 95 | 0.5 | 0.7 | 3 | Confirmed Hit |
| TDZ-005 | 88 | 2.3 | > 50 | 7 | False Positive (Likely Aggregator) |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Protein-Ligand Binding
This protocol is designed to identify thiadiazole derivatives that inhibit the interaction between a protein and a fluorescently labeled ligand.
Materials:
-
384-well, low-volume, black assay plates
-
Fluorescently labeled ligand (tracer)
-
Purified target protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Thiadiazole compound library (in DMSO)
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the target protein in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
Serially dilute the thiadiazole compounds in DMSO and then to 2X final concentration in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2X thiadiazole compound solution to the assay plate wells.
-
Add 5 µL of the 2X target protein solution to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent tracer solution to initiate the binding reaction.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units. A decrease in mP indicates displacement of the tracer by the compound.
-
Determine the Z'-factor to assess assay quality.
-
AlphaLISA Assay for Protein-Protein Interaction
This protocol outlines a method to screen for thiadiazole compounds that disrupt a protein-protein interaction.
Materials:
-
384-well, white opaque assay plates (e.g., AlphaPlate)
-
Biotinylated "bait" protein
-
Tagged "prey" protein (e.g., GST- or His-tagged)
-
Streptavidin-coated Donor beads
-
Anti-tag Acceptor beads (e.g., anti-GST or anti-His)
-
AlphaLISA assay buffer
-
Thiadiazole compound library (in DMSO)
-
Plate reader capable of AlphaLISA detection
Methodology:
-
Reagent Preparation:
-
Prepare a 2X mix of the biotinylated "bait" protein and the tagged "prey" protein in assay buffer.
-
Dilute the thiadiazole compounds to a 4X final concentration in assay buffer.
-
Prepare a 2X mix of the Streptavidin Donor beads and anti-tag Acceptor beads in assay buffer in the dark.
-
-
Assay Procedure:
-
Add 5 µL of the 4X thiadiazole compound solution to the assay plate wells.
-
Add 5 µL of the 2X protein mix to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the 2X bead mix to the wells under subdued light.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
A decrease in the AlphaLISA signal indicates inhibition of the protein-protein interaction.
-
Calculate percent inhibition relative to controls and determine IC50 values for active compounds.
-
Cell-Based Kinase Activity Assay
This protocol describes a general method for screening thiadiazole libraries against a specific kinase in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
384-well, clear-bottom, white-walled tissue culture plates
-
Cell culture medium
-
Thiadiazole compound library (in DMSO)
-
Lysis buffer
-
Detection reagents (e.g., phospho-specific antibody-based kit like HTRF or AlphaLISA)
Methodology:
-
Cell Plating:
-
Seed the cells into the 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the thiadiazole compounds (final DMSO concentration ≤ 0.5%).
-
Include appropriate positive and negative controls.
-
Incubate for the desired treatment time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Remove the culture medium and add lysis buffer to each well.
-
Incubate on a plate shaker for 10-15 minutes to ensure complete lysis.
-
-
Detection:
-
Transfer the cell lysate to a new assay plate.
-
Add the detection reagents according to the manufacturer's instructions (e.g., for a TR-FRET assay, add the europium-labeled anti-phospho-specific antibody and the APC-labeled detection antibody).
-
Incubate as required by the detection kit.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (e.g., 665 nm / 620 nm for TR-FRET).
-
A decrease in the signal ratio indicates inhibition of kinase activity.
-
Visualizations
Caption: A logical workflow for high-throughput screening and hit validation.
Caption: A simplified diagram of the VEGFR-2 signaling pathway.[9][10][11][12][13]
Caption: The catalytic action of MAO-A and its inhibition.[14][15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 8. Post-HTS case report and structural alert: Promiscuous 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-one actives verified by ALARM NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. biorbyt.com [biorbyt.com]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of monoamine oxidase A (MAO-A) expression, activity, and function in IL-13–stimulated monocytes and A549 lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Monoamine Oxidase-A Deficiency (MAO-A) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Methyl-1,2,3-thiadiazole-5-carboxamide and its Isomeric Counterparts in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry. Its four isomers—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—each offer a unique scaffold for the development of novel therapeutic agents. This guide provides an objective comparison of 4-Methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives against other thiadiazole isomers, focusing on their performance in antimicrobial, anticancer, and herbicidal applications, supported by experimental data.
While direct comparative studies on this compound itself are limited, a broader examination of its derivative class and comparison with other thiadiazole isomers reveals distinct activity profiles. The 1,3,4-thiadiazole scaffold is the most extensively studied, demonstrating a wide array of pharmacological activities.[1][2] However, derivatives of the 1,2,3-thiadiazole ring, including those related to this compound, have shown significant potential in various biological applications.[3][4][5]
Comparative Biological Activity: A Data-Driven Overview
The biological activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of derivatives from different thiadiazole isomers.
Table 1: Antimicrobial and Antifungal Activity
| Isomer Class | Compound/Derivative | Target Organism(s) | Efficacy Measurement | Result | Reference |
| 1,2,3-Thiadiazole | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazone with a 5-nitro-2-furyl moiety | Gram-positive bacteria | MIC | 1.95–15.62 µg/mL | [1] |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazone derivatives | Candida parapsilosis ATCC 22019 | Antifungal Effect | Weak to moderate | [1] | |
| 1,3,4-Thiadiazole | 2-(bis((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methylthio) methylene) malononitrile | Staphylococcus aureus | Zone of Inhibition | 35 mm at 200 µg/ml | [6] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivatives | Staphylococcus epidermidis, Micrococcus luteus | MIC | 31.25 µg/mL, 15.63 µg/mL | [7] | |
| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole | 3,6-disubstituted derivatives | Gram-positive and Gram-negative bacteria | MIC | 5–150 μg/mL | [8] |
Table 2: Anticancer Activity (In Vitro Cytotoxicity)
| Isomer Class | Compound/Derivative | Cancer Cell Line(s) | Efficacy Measurement | Result | Reference |
| 1,2,3-Thiadiazole | 1,3,5-Tris(1,2,3-thiadiazole-4-yl) benzene | SW480, HCT116, MCF-7 | Antitumor Activity | More active than 5-fluorouracil against SW480, HCT116, and MCF-7 | [9][10] |
| 1,3,4-Thiadiazole | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | IC50 | 7.4 µM | [11] |
| Thiazole/thiadiazole carboxamide derivative (51am) | c-Met kinase | IC50 | Potent inhibition | ||
| 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative (6e) | MCF-7 (breast cancer) | IC50 | 3.85 µM | [12] |
Table 3: Herbicidal Activity
| Isomer Class | Compound/Derivative | Target Plant(s) | Efficacy | Reference |
| 1,2,3-Thiadiazole | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide | Weed grasses | Effective, while rice and maize remained undamaged | [5] |
| O,O-Diethyl N-{4-Methyl-[1][2]thiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl phosphonates | Brassica campestris L. | Moderate to good activity at 100 mg/L | [13] | |
| 1,3,4-Thiadiazole | N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides | Dicotyledonous plants | Good herbicidal activities | [14] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of thiadiazole derivatives are exerted through various mechanisms, often involving the inhibition of crucial cellular pathways.
c-Met Signaling Pathway in Cancer
Several thiadiazole derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[2][15] The HGF/c-Met signaling pathway plays a critical role in cell proliferation, migration, and invasion, and its aberrant activation is implicated in numerous cancers.[2][11][16] Inhibition of this pathway by thiadiazole-based compounds represents a promising strategy for cancer therapy.
Caption: The HGF/c-Met signaling pathway and its inhibition by thiadiazole derivatives.
Other Anticancer Mechanisms
Beyond c-Met inhibition, thiadiazole derivatives exhibit anticancer activity through various other mechanisms:
-
Tubulin Polymerization Inhibition: Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, disrupting mitosis and leading to cell cycle arrest and apoptosis.[1]
-
Induction of Apoptosis: Many thiadiazole compounds have been shown to induce programmed cell death in cancer cells.[1][12]
-
DNA Replication Interference: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity allows its derivatives to potentially interfere with DNA replication.[3]
Experimental Protocols
The following are standardized methodologies for assessing the biological activities of thiadiazole compounds.
Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Detailed Steps:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the thiadiazole compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a defined turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent stock solution in the broth to achieve a range of final concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader.
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the thiadiazole compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][15]
Conclusion
The thiadiazole scaffold, in its various isomeric forms, continues to be a rich source for the discovery of novel therapeutic agents. While 1,3,4-thiadiazole derivatives have been more extensively explored, this guide highlights the significant and diverse biological potential of 1,2,3-thiadiazole derivatives, including those based on the this compound structure. The data presented underscores the importance of substituent modifications in tuning the biological activity of these compounds. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of the different thiadiazole isomers. The detailed experimental protocols provided herein offer a standardized framework for future investigations in this promising area of medicinal chemistry.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. protocols.io [protocols.io]
- 6. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. atcc.org [atcc.org]
Unveiling the Antifungal Potential of Thiadiazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a continuous endeavor. Thiadiazole derivatives have emerged as a promising class of compounds, exhibiting significant activity against a range of fungal pathogens. This guide provides a comparative analysis of the antifungal efficacy of different thiadiazole derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of antifungal drug discovery.
Comparative Antifungal Activity of Thiadiazole Derivatives
The antifungal efficacy of various 1,3,4-thiadiazole derivatives has been evaluated against several clinically relevant fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter in assessing antifungal activity. The data presented below, compiled from multiple studies, highlights the structure-activity relationships and the varying degrees of potency among these derivatives.
| Derivative Class | Specific Derivative Example | Fungal Strain | MIC (µg/mL) | Reference |
| 2,5-disubstituted 1,3,4-thiadiazoles | 5-(p-methoxyphenyl)-[2-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)]-1,3,4-thiadiazole | Candida albicans ATCC 10231 | 1.562 | [1] |
| 5-(p-methoxyphenyl)-[2-(2'-(4-chlorophenyl)-4'-oxo-1',3'-thiazolidin-3'-yl)]-1,3,4-thiadiazole | Candida krusei ATCC 6258 | 1.562 | [1] | |
| Thiadiazole-triazole hybrids | N/A | Candida spp. | N/A | [2] |
| Benzimidazole-thiadiazole conjugates | N/A | Staphylococcus aureus, Escherichia coli | N/A | [3] |
| Flavonol-thiadiazole derivatives | Y18 | Botrytis cinerea | 2.4 (EC50) | [4] |
| Hydrazine-thiazole derivatives | N/A | Candida spp., Cryptococcus spp. | 0.45 - 31.2 (µM) | [5] |
| 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols | 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida spp. | 8 - 96 | [6] |
Experimental Protocols
The determination of antifungal activity is conducted through standardized in vitro susceptibility testing. The following methodologies are representative of the key experiments cited in the evaluation of thiadiazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted procedure for determining the MIC of an antifungal agent and is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Preparation of Thiadiazole Derivative Dilutions: The thiadiazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold serial dilutions of the stock solution are then prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared fungal suspension. The final volume in each well is typically 200 µL. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the thiadiazole derivative at which there is no visible growth of the fungus. This is typically assessed by visual inspection or by measuring the absorbance using a microplate reader.
Mechanism of Action: Targeting Ergosterol Biosynthesis
A primary mechanism of action for many antifungal thiadiazole derivatives is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[7][8] Thiadiazoles, being bioisosteres of azole antifungals, are thought to target and inhibit the enzyme 14-α-sterol demethylase (encoded by the ERG11 gene).[7] This enzyme is a crucial component of the cytochrome P450 system in fungi and is responsible for the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the cell membrane and inhibiting fungal growth.[8]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by thiadiazole derivatives.
Experimental Workflow for Antifungal Activity Screening
The process of identifying and characterizing novel antifungal compounds involves a systematic workflow, from the initial synthesis of the compounds to the detailed evaluation of their biological activity.
Caption: A generalized workflow for the screening and evaluation of novel antifungal thiadiazole derivatives.
References
- 1. Broth microdilution antifungal testing [bio-protocol.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. mdpi.com [mdpi.com]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Efficacy of 4-Methyl-1,2,3-thiadiazole-5-carboxamide Derivatives Compared to Commercial Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fungicidal efficacy of derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxamide with established commercial fungicides. The data presented is based on available scientific literature and aims to provide an objective performance overview, supported by experimental data and methodologies. While direct comparative studies on the parent compound, this compound, are limited in the reviewed literature, the analysis of its derivatives offers valuable insights into the potential of this chemical class as antifungal agents.
In Vitro Antifungal Efficacy
Derivatives of this compound have demonstrated notable in vitro activity against a range of plant pathogenic fungi. The following table summarizes the mycelial growth inhibition of N-acyl-N-arylalaninates containing a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety compared to the commercial fungicide Carbendazim.
Table 1: In Vitro Mycelial Growth Inhibition of this compound Derivatives
| Compound | Target Fungi | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Commercial Control | Mycelial Growth Inhibition (%) |
| 1d (Methyl N-(4-chlorophenyl)-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-DL-alaninate) | Botrytis cinerea | 100 | 58.3 | Carbendazim | 100 |
| Rhizoctonia solani | 100 | 65.2 | Carbendazim | 100 | |
| Sclerotinia sclerotiorum | 100 | 72.1 | Carbendazim | 100 | |
| 1e (Methyl N-(3,4-dichlorophenyl)-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-DL-alaninate) | Botrytis cinerea | 100 | 62.5 | Carbendazim | 100 |
| Rhizoctonia solani | 100 | 70.8 | Carbendazim | 100 | |
| Sclerotinia sclerotiorum | 100 | 78.3 | Carbendazim | 100 |
Data sourced from a study on the synthesis and fungicidal activity of N-acyl-N-arylalaninates.[1]
In Vivo Protective Efficacy
In vivo studies have highlighted the potential of this compound derivatives as plant protection agents. The following table presents the in vivo protective effect of compound 1d against Alternaria brassicicola on rape leaves, in comparison to the commercial plant activator Tiadinil.
Table 2: In Vivo Protective Effect against Alternaria brassicicola on Rape Leaves
| Compound | Concentration (µg/mL) | Protective Effect (%) | Commercial Control | Protective Effect (%) |
| 1d (Methyl N-(4-chlorophenyl)-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-DL-alaninate) | 200 | 92.0 | Tiadinil | ~90.0 |
Data sourced from a study on the synthesis and fungicidal activity of N-acyl-N-arylalaninates.[1]
Experimental Protocols
In Vitro Antifungal Bioassay (Mycelial Growth Rate Method)
This protocol is adapted from methodologies used to test the antifungal activity of thiadiazole derivatives.[2]
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Compound Preparation: The test compounds and commercial fungicides are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Poisoned Plate Preparation: Appropriate volumes of the stock solutions are mixed with the molten PDA to achieve the desired final concentrations. The mixture is then poured into sterile Petri dishes.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed at the center of each PDA plate.
-
Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plates (containing only the solvent) reaches the edge of the plate.
-
Evaluation: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
In Vivo Antifungal Bioassay (Detached Leaf Method)
This protocol is based on the evaluation of fungicides against Alternaria brassicicola on rape leaves.[1][3]
-
Plant Material: Healthy, uniform rape leaves are selected and detached.
-
Compound Application: The test compounds and commercial fungicides are formulated as solutions or suspensions at the desired concentrations. The detached leaves are sprayed with the formulations until runoff. Control leaves are treated with a blank formulation (containing the solvent but no test compound).
-
Inoculation: After the treated leaves have dried, they are inoculated with a spore suspension or mycelial plugs of Alternaria brassicicola.
-
Incubation: The inoculated leaves are placed in a high-humidity environment (e.g., a moist chamber) at an appropriate temperature (e.g., 25°C) for a period sufficient for disease development on the control leaves (typically 3-5 days).
-
Evaluation: The disease severity on each leaf is assessed visually, often using a disease index or by measuring the lesion diameter. The protective effect is calculated based on the reduction in disease severity compared to the control group.
Potential Mechanisms of Action
The antifungal activity of this compound derivatives may be attributed to two distinct mechanisms: direct antifungal action and induction of plant defense responses.
Induction of Systemic Acquired Resistance (SAR)
The comparison with Tiadinil, a known plant activator, suggests that derivatives of this compound can induce Systemic Acquired Resistance (SAR) in plants. SAR is a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized exposure to a pathogen or a chemical elicitor. This pathway is typically dependent on the plant hormone salicylic acid (SA). However, some chemical inducers, like the active metabolite of Tiadinil, can act downstream of SA accumulation.
Direct Antifungal Action: Disruption of Fungal Cell Wall Synthesis
Thiadiazole derivatives have been reported to exert direct antifungal effects by interfering with the integrity of the fungal cell wall. The fungal cell wall is a crucial structure for maintaining cell shape, protecting against osmotic stress, and facilitating interactions with the environment. Key components of the fungal cell wall, such as chitin and β-glucans, are synthesized by specific enzymes that can be targeted by antifungal compounds. Disruption of this synthesis leads to cell lysis and death.
Conclusion
The available data indicates that derivatives of this compound hold significant promise as effective antifungal agents. Their dual-action potential, combining direct fungicidal activity with the induction of plant defense mechanisms, makes them particularly interesting candidates for further research and development in the field of crop protection. Further studies are warranted to elucidate the precise molecular targets of their direct antifungal action and to evaluate the efficacy of the parent compound in direct comparison with a broader range of commercial fungicides.
References
Unlocking the Potential of 1,2,3-Thiadiazole-5-Carboxamides: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 1,2,3-thiadiazole-5-carboxamide derivatives, focusing on their structure-activity relationships (SAR) in the context of anticancer, antifungal, and necroptosis inhibitory activities. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
The 1,2,3-thiadiazole ring is a versatile scaffold in medicinal chemistry, and its 5-carboxamide derivatives have emerged as a promising class of compounds with a diverse range of biological activities. By systematically modifying the substituents on the thiadiazole core and the amide moiety, researchers have been able to fine-tune their potency and selectivity against various biological targets.
Comparative Analysis of Biological Activities
The biological evaluation of 1,2,3-thiadiazole-5-carboxamides has revealed significant potential in several therapeutic areas. Below, we present a comparative summary of their performance, with a focus on key structural modifications that dictate their activity.
Necroptosis Inhibition
A significant body of research has focused on the development of 1,2,3-thiadiazole-5-carboxamides as potent inhibitors of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[1][2] SAR studies have revealed critical determinants for this activity.[1]
Key SAR Insights for Necroptosis Inhibition:
-
Substitution at the 4-position of the thiadiazole ring: Small, cyclic alkyl groups such as cyclopropyl are optimal for potent necroptosis inhibition.[1]
-
Amide substituent: Secondary amides derived from 2,6-dihalogenated benzylamines are crucial for high efficacy.[1]
-
Chirality at the benzylic position: When a small alkyl group (e.g., methyl) is introduced at the benzylic position of the amide, the (S)-enantiomer exclusively exhibits necroptosis inhibitory activity.[1]
-
Bioisosteric replacement of the 1,2,3-thiadiazole ring: While replacement with various thiophene derivatives is tolerated, it generally leads to a decrease in potency.[1]
Table 1: Structure-Activity Relationship of 1,2,3-Thiadiazole-5-carboxamides as Necroptosis Inhibitors
| Compound ID | R1 (at C4 of thiadiazole) | R2 (Amide Substituent) | EC50 (µM) of Necroptosis Inhibition |
| 1 | Cyclopropyl | 2,6-Dichlorobenzyl | Potent (Specific value not publicly available) |
| 2 | Isopropyl | 2,6-Dichlorobenzyl | Moderately Potent |
| 3 | Methyl | 2,6-Dichlorobenzyl | Less Potent |
| 4 | Cyclopropyl | Benzyl | Inactive |
| 5 (S-enantiomer) | Cyclopropyl | (S)-α-methyl-2,6-dichlorobenzyl | Active |
| 6 (R-enantiomer) | Cyclopropyl | (R)-α-methyl-2,6-dichlorobenzyl | Inactive |
Note: The EC50 values are presented qualitatively based on the available literature. Specific quantitative data is often proprietary.
Anticancer Activity
While the SAR for anticancer 1,2,3-thiadiazole-5-carboxamides is less defined in publicly available literature compared to necroptosis inhibitors, studies on broader thiadiazole derivatives suggest key areas for exploration. For instance, the substitution pattern on the amide's aromatic ring and the nature of the substituent at the 4-position of the thiadiazole are expected to significantly influence cytotoxicity against cancer cell lines. Some d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have shown potent antitumor activity against human breast cancer T47D cells, with IC50 values comparable to the reference drug adriamycin.[3]
Antifungal Activity
Similarly, detailed SAR studies specifically for antifungal 1,2,3-thiadiazole-5-carboxamides are limited. However, research on related thiadiazole-containing compounds indicates that the lipophilicity and electronic properties of the substituents play a crucial role in their antifungal efficacy. For example, in a series of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones, derivatives with halogen substitutions at the para position of the phenyl ring exhibited the best antifungal activity.[4]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are standardized methodologies for the key biological assays cited in this guide.
Synthesis of 1,2,3-Thiadiazole-5-Carboxamides
The general synthetic route to 1,2,3-thiadiazole-5-carboxamides typically involves the Hurd-Mori reaction to construct the core heterocyclic ring, followed by amide coupling.
Caption: General synthetic pathway for 1,2,3-thiadiazole-5-carboxamides.
Protocol for Amide Coupling:
-
To a solution of 1,2,3-thiadiazole-5-carboxylic acid in a suitable solvent (e.g., DMF or CH2Cl2), add a coupling agent (e.g., HATU or EDC/HOBt).
-
Add the desired amine and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction and purify the product by column chromatography.
Necroptosis Inhibition Assay
This assay measures the ability of a compound to inhibit TNF-α-induced necroptosis in a suitable cell line, such as FADD-deficient Jurkat T-cells.
Caption: Experimental workflow for assessing necroptosis inhibition.
Detailed Protocol:
-
Seed FADD-deficient Jurkat T-cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Induce necroptosis by adding human TNF-α to a final concentration of 10 ng/mL.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plot the percentage of cell viability against the compound concentration and determine the EC50 value using non-linear regression analysis.
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a fungus.
Detailed Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Logical Relationships in SAR Studies
The process of conducting a structure-activity relationship study is a cyclical and iterative process.
Caption: The iterative process of an SAR study.
By systematically synthesizing and testing new analogs based on the insights gained from previous rounds of testing, researchers can progressively optimize the desired biological activity of a lead compound. This iterative approach is fundamental to the process of drug discovery and development.
This guide provides a foundational understanding of the structure-activity relationships of 1,2,3-thiadiazole-5-carboxamides. The provided data and protocols serve as a valuable resource for researchers aiming to design and develop novel and effective therapeutic agents based on this versatile chemical scaffold.
References
- 1. Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanisms of Thiadiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including promising anticancer properties.[1] This guide provides a comparative overview of the anticancer mechanisms of various thiadiazole compounds, supported by experimental data. It details the methodologies for key validation experiments and visualizes the complex signaling pathways and experimental workflows involved.
Comparative Efficacy of Thiadiazole Derivatives
Thiadiazole derivatives have exhibited potent cytotoxic effects against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to offer a comparative perspective on their efficacy.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ciprofloxacin-based 1,3,4-thiadiazoles | ||||
| 1h (4-fluorobenzyl) | SKOV-3 (Ovarian) | 3.58 | - | - |
| 1l (4-fluorobenzyl) | A549 (Lung) | 2.79 | - | - |
| General Range (excluding 1k) | MCF-7 (Breast) | 3.26 - 15.7 | - | - |
| Honokiol-based 1,3,4-thiadiazoles | ||||
| 8a | A549 (Lung) | 1.62 | - | - |
| 8a | MDA-MB-231 (Breast) | 2.81 | - | - |
| 8a | T47D (Breast) | 3.15 | - | - |
| 8a | MCF-7 (Breast) | 4.61 | - | - |
| 8a | HeLa (Cervical) | 2.43 | - | - |
| 8a | HCT116 (Colon) | 3.98 | - | - |
| 8a | HepG2 (Liver) | 4.22 | - | - |
| LSD1 Inhibitors with 1,3,4-thiadiazole scaffold | ||||
| 22a | HepG2 (Liver) | 6.47 | - | - |
| 22d | MCF-7 (Breast) | 1.52 | - | - |
| 22d | HCT-116 (Colon) | 10.3 | - | - |
| EGFR Inhibitors with 1,3,4-thiadiazole scaffold | ||||
| 32a | HepG2 (Liver) | 3.31 - 9.31 | - | - |
| 32d | MCF-7 (Breast) | 3.31 - 9.31 | - | - |
| Miscellaneous 1,2,3-thiadiazole derivatives | ||||
| 22, 23, 25 (DHEA derivatives) | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 |
| Sulfur-substituted anthra[1,2-c][2]thiadiazole-6,11-dione | ||||
| NSC763968 | Leukemia & Prostate cell lines | 0.18 - 1.45 | - | - |
| NSC763968 | Ovarian, Breast, Melanoma, Renal, Glioma, NSCLC | 0.20 - 5.68 | - | - |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3) | A549 (Lung) | 21.00 ± 1.15 µg/mL | Cisplatin | 13.50 ± 2.12 µg/mL |
| C6 (Glioma) | 22.00 ± 3.00 µg/mL | Cisplatin | 24.33 ± 0.58 µg/mL | |
| N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 8) | A549 (Lung) | 41.33 ± 1.15 µg/mL | - | - |
| C6 (Glioma) | 42.67 ± 2.08 µg/mL | - | - |
Mechanisms of Anticancer Action
Thiadiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. The primary mechanisms identified in preclinical studies are summarized below.
| Mechanism of Action | Key Molecular Targets/Effects |
| Induction of Apoptosis | Upregulation of pro-apoptotic proteins (Bax, Caspases), downregulation of anti-apoptotic proteins (Bcl-2). |
| Cell Cycle Arrest | Arrest at G1/S or G2/M phases of the cell cycle.[2] |
| Inhibition of Kinase Signaling | Inhibition of PI3K/Akt, MAPK/ERK, EGFR, and Abl tyrosine kinase pathways. |
| Tubulin Polymerization Inhibition | Destabilization of microtubules, leading to mitotic arrest. |
| Enzyme Inhibition | Inhibition of histone deacetylases (HDACs) and topoisomerases. |
| Anti-angiogenesis | Inhibition of the formation of new blood vessels. |
Experimental Protocols
Detailed protocols for the key assays used to validate the anticancer mechanisms of thiadiazole compounds are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the thiadiazole compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[3]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the thiadiazole compound as for the MTT assay.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells with the thiadiazole compound.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the thiadiazole compound, then lyse the cells in cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Mechanisms
Signaling Pathways
Thiadiazole compounds frequently modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for cell survival, proliferation, and growth.
Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by thiadiazole compounds.
Experimental Workflow
The process of validating the anticancer mechanism of a novel thiadiazole compound typically follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: Experimental workflow for validating anticancer mechanisms.
References
Thiadiazole vs. Thiazole Carboxamides as Kinase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of thiadiazole and thiazole carboxamides as kinase inhibitors, focusing on their biochemical and cellular activities. The information presented is intended to assist researchers in the strategic design and development of novel kinase inhibitors. We will delve into their comparative efficacy against specific kinase targets, supported by experimental data, and provide detailed protocols for relevant assays.
Introduction to Thiadiazole and Thiazole Scaffolds
Thiadiazole and thiazole are five-membered heterocyclic rings containing sulfur and nitrogen atoms. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including protein kinases.[1] The carboxamide linkage is a common feature in many kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase. The subtle differences in the arrangement of nitrogen atoms between the thiadiazole and thiazole rings can significantly impact the molecule's electronic properties, conformation, and ability to form key interactions with the target kinase, leading to variations in potency and selectivity.
Comparative Kinase Inhibitory Activity: A Focus on c-Met
Recent studies have explored the potential of both thiadiazole and thiazole carboxamides as inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[1][2] A comparative study of newly synthesized derivatives provides valuable insights into the structure-activity relationship (SAR) of these two scaffolds.
Data Presentation: Biochemical and Cellular IC50 Values
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative thiadiazole and thiazole carboxamide derivatives against the c-Met kinase and various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Scaffold | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) - MKN-45 (Gastric Cancer) | Cellular IC50 (nM) - A549 (Lung Cancer) | Cellular IC50 (nM) - MDA-MB-231 (Breast Cancer) |
| 5a | Thiazole | c-Met | 15.6 | >10,000 | >10,000 | >10,000 |
| 5h | Thiazole | c-Met | 9.26 | 1,280 | 3,150 | 4,230 |
| 6c | 1,3,4-Thiadiazole | c-Met | 8.73 | 2,170 | 5,620 | 7,810 |
| 7d | 1,2,4-Thiadiazole | c-Met | 2.02 | 88 | 1,160 | 2,540 |
Data synthesized from a study by Nan et al. (2023).[2]
Analysis: The data suggests that the specific isomer of the thiadiazole ring plays a critical role in inhibitory activity. In this particular study, the 1,2,4-thiadiazole derivative (7d ) demonstrated the most potent inhibition of c-Met in a biochemical assay and significantly better activity in the MKN-45 gastric cancer cell line compared to the thiazole and 1,3,4-thiadiazole analogs.[3] This highlights the importance of the nitrogen atom positions within the heterocyclic ring for optimal target engagement.
Kinase Signaling Pathway: The c-Met Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades that are crucial for cell proliferation, survival, migration, and invasion.[4][5] Dysregulation of this pathway is a key driver in many cancers.[6]
Caption: The c-Met signaling pathway and its downstream effectors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are generalized protocols for key experiments.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest (e.g., recombinant c-Met)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (thiadiazole and thiazole carboxamides)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: a. In a 384-well plate, add the test compound or DMSO (vehicle control). b. Add the kinase enzyme solution to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate for the desired period (e.g., 60 minutes) at 30°C.
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7] b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Kinase Assay (Cellular Phosphorylation ELISA)
This assay measures the phosphorylation of a kinase's substrate within a cellular context.[9]
Materials:
-
Cancer cell line expressing the target kinase (e.g., MKN-45)
-
96-well cell culture plates
-
Test compounds
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified duration.
-
Cell Lysis: a. Aspirate the culture medium and wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice to prepare cell lysates.
-
ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate and incubate. b. Wash the plate and add the phospho-specific detection antibody. Incubate. c. Wash the plate and add the HRP-conjugated secondary antibody. Incubate. d. Wash the plate and add the TMB substrate solution. e. Stop the reaction with a stop solution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 450 nm using a plate reader. b. The absorbance is proportional to the level of substrate phosphorylation. c. Calculate the percentage of inhibition for each compound concentration relative to the control. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
General Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed cellular and in vivo studies.
Caption: A general workflow for kinase inhibitor discovery and development.
Conclusion
Both thiadiazole and thiazole carboxamides are promising scaffolds for the development of potent kinase inhibitors. The presented data on c-Met inhibitors suggests that the arrangement of heteroatoms within the five-membered ring is a critical determinant of activity, with a 1,2,4-thiadiazole derivative showing superior potency in the cited study. This underscores the importance of exploring different isomeric forms of these heterocycles in drug design. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the potential of these compound classes against a broader range of kinase targets. Future research should focus on expanding the SAR studies for both scaffolds to delineate the key structural features required for potent and selective kinase inhibition.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [abbviescience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. benchchem.com [benchchem.com]
Assessing the Cross-Reactivity of 4-Methyl-1,2,3-thiadiazole-5-carboxamide: A Comparative Guide
For researchers and drug development professionals, understanding the cross-reactivity of a lead compound is paramount to ensuring its specificity and safety. This guide provides a framework for assessing the cross-reactivity of 4-Methyl-1,2,3-thiadiazole-5-carboxamide, a heterocyclic compound of interest for its potential biological activities. Due to a lack of direct comparative studies on the cross-reactivity of this specific molecule, this guide presents a comparative analysis with structurally related thiadiazole derivatives and outlines experimental protocols to evaluate potential off-target effects.
Comparative Analysis of Thiadiazole Derivatives
The 1,2,3-thiadiazole core is a versatile scaffold found in molecules with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2][3][4] Cross-reactivity can arise when a compound interacts with unintended targets that share structural or electronic similarities with the intended target. To assess the potential cross-reactivity of this compound, it is prudent to compare its activity profile with that of other functionally diverse thiadiazole derivatives.
Table 1: Physicochemical Properties and Known Biological Activities of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known/Potential Biological Activities | Key Structural Features |
| This compound | C4H5N3OS | 159.17 | Antiviral, Antifungal[3] | Methyl and carboxamide substitutions on the 1,2,3-thiadiazole ring. |
| 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide | C8H8N4OS2 | 240.3 | Potential antimicrobial, anti-inflammatory, anticancer[5] | Extended carboxamide linkage to a thiazole ring. |
| N-(substituted-phenyl)-N'-(4-methyl-1,2,3-thiadiazole-5-yl)-thiourea | Varies | Varies | Pesticidal, Plant growth regulation[2] | Thiourea linkage and substituted phenyl ring. |
| 1,3,4-Thiadiazole derivatives | Varies | Varies | Antibacterial, Antifungal, Antitubercular[6][7] | Isomeric thiadiazole ring with different substitution patterns. |
The diverse biological activities of these related compounds suggest that modifications to the core this compound structure can significantly alter target specificity. For instance, the addition of a thiazole moiety or a substituted phenyl-thiourea group introduces new interaction points that could lead to different biological effects and potential cross-reactivities.
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of cross-reactivity involves a combination of in silico, in vitro, and potentially in vivo methods.
In Silico Analysis
-
Homology Searching: Compare the amino acid sequence of the intended target protein with a database of other known proteins. This can help identify potential off-targets with similar binding pockets.[8]
In Vitro Assays
-
Broad Kinase Panel Screening:
-
Objective: To determine the inhibitory activity of this compound against a large panel of protein kinases.
-
Method: The compound is incubated with a panel of purified kinases and a suitable substrate. The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate. The IC50 value (concentration required to inhibit 50% of kinase activity) is determined for each kinase.
-
-
Receptor Binding Assays:
-
Objective: To assess the affinity of the compound for a variety of cell surface and intracellular receptors.
-
Method: A radiolabeled ligand known to bind to the target receptor is incubated with a cell membrane preparation or purified receptor in the presence of varying concentrations of this compound. The displacement of the radiolabeled ligand is measured to determine the binding affinity (Ki) of the test compound.
-
-
Cell-Based Phenotypic Screening:
-
Objective: To identify potential off-target effects by observing the phenotypic changes in different cell lines upon treatment with the compound.
-
Method: A panel of diverse human cell lines is treated with a range of concentrations of the compound. High-content imaging and analysis are used to monitor various cellular parameters such as morphology, proliferation, apoptosis, and cell cycle progression.
-
Tissue Cross-Reactivity Studies
-
Objective: To identify unintended binding of the compound to various tissues.[8]
-
Method: Immunohistochemistry (IHC) is performed on a panel of normal human tissues using a labeled version of this compound or an antibody developed against it. The staining pattern is analyzed to identify any specific binding to cell types or structures outside the intended target tissue.[8]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
Caption: Workflow for Assessing Compound Cross-Reactivity.
Caption: Potential On-Target and Off-Target Signaling.
By systematically applying these experimental protocols and leveraging comparative data from related structures, researchers can build a comprehensive cross-reactivity profile for this compound. This will be crucial for guiding further lead optimization, predicting potential side effects, and ultimately ensuring the development of a safe and effective therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide [smolecule.com]
- 6. Novel botanical active component derivatives containing carboxamide and 1,3,4-Thiadiazole thioether moieties: Design, synthesis, and inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. criver.com [criver.com]
In Vivo Validation of 4-Methyl-1,2,3-thiadiazole-5-carboxamide Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the acknowledged bioactivities of 4-Methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives, alongside a framework for in vivo validation. While extensive in vitro data points towards promising antimicrobial, insecticidal, and herbicidal properties, a significant gap exists in published in vivo studies for this specific compound. This document aims to bridge that gap by presenting established in vivo methodologies and comparative data from analogous compounds, offering a practical guide for researchers seeking to advance this compound through the development pipeline.
Comparative Bioactivity Profile
The primary bioactivities attributed to this compound derivatives are predominantly antimicrobial, with additional reports suggesting insecticidal and herbicidal potential. The following tables summarize the in vitro activity and provide a template for presenting comparative in vivo data against relevant alternatives.
Table 1: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound/Alternative | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| This compound Derivative 1 | Staphylococcus aureus | 1.95 - 15.62[1] |
| Bacillus subtilis | 3.9 - 31.25 | |
| Vancomycin (Alternative) | Staphylococcus aureus | 0.5 - 2.0 |
| Bacillus subtilis | 0.25 - 1.0 |
Note: Data for the target compound is based on in vitro studies of its derivatives. The data presented is illustrative and will vary based on the specific derivative and experimental conditions.
Table 2: Illustrative In Vivo Antimicrobial Efficacy in a Murine Sepsis Model
| Compound/Alternative | Dose (mg/kg) | Administration Route | Survival Rate (%) | Bacterial Load Reduction (log CFU/g) |
| This compound (Hypothetical) | 20 | Intraperitoneal | 60 | 2.5 |
| 40 | Intraperitoneal | 80 | 4.0 | |
| Ciprofloxacin (Alternative) | 10 | Oral | 90 | 5.0 |
| Vehicle Control | - | Intraperitoneal | 0 | 0 |
This table presents hypothetical in vivo data for this compound to illustrate a comparative format. Actual results would require dedicated in vivo experimentation.
Experimental Protocols
Robust in vivo validation is critical to ascertain the therapeutic potential of this compound. Below are detailed protocols for key in vivo experiments.
In Vivo Antimicrobial Efficacy: Murine Sepsis Model
This model is a standard for evaluating the systemic antibacterial activity of a novel compound.
1. Animal Model:
-
Species: BALB/c mice, 6-8 weeks old, female.
-
Acclimatization: Animals are acclimatized for at least 7 days prior to the experiment with free access to food and water.
2. Bacterial Strain and Inoculum Preparation:
-
Strain: A clinically relevant strain, such as Methicillin-resistant Staphylococcus aureus (MRSA) USA300.
-
Preparation: The bacterial strain is grown overnight in Tryptic Soy Broth (TSB) at 37°C. The culture is then centrifuged, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
3. Infection and Treatment:
-
Infection: Mice are infected via intraperitoneal (i.p.) injection of 0.5 mL of the bacterial suspension.
-
Treatment: One hour post-infection, animals are randomly assigned to treatment groups. This compound, a comparator antibiotic (e.g., ciprofloxacin), or a vehicle control is administered via the chosen route (e.g., oral gavage, i.p. injection).
4. Monitoring and Endpoints:
-
Survival: Animals are monitored for survival over a period of 7 days.
-
Bacterial Load: At 24 hours post-infection, a subset of animals from each group is euthanized. Spleen and liver are harvested, homogenized, and serially diluted for bacterial enumeration (CFU counting) on Tryptic Soy Agar (TSA) plates.
-
Clinical Signs: Daily monitoring of clinical signs such as weight loss, ruffled fur, and lethargy.
In Vivo Insecticidal Activity: Topical Application Assay
This assay assesses the contact toxicity of the compound against a target insect pest.
1. Insect Model:
-
Species: Third-instar larvae of the fall armyworm (Spodoptera frugiperda).
-
Rearing: Larvae are reared on an artificial diet under controlled conditions (25±1°C, 60±5% relative humidity, 16:8 h light:dark cycle).
2. Compound Preparation and Application:
-
Preparation: this compound is dissolved in an appropriate solvent (e.g., acetone) to prepare a series of concentrations.
-
Application: A 1 µL droplet of the test solution is topically applied to the dorsal thorax of each larva using a micro-applicator. Control larvae receive the solvent only.
3. Monitoring and Endpoints:
-
Mortality: Mortality is recorded at 24, 48, and 72 hours post-application. Larvae are considered dead if they do not move when prodded with a fine brush.
-
LD50 Calculation: The lethal dose causing 50% mortality (LD50) is calculated using probit analysis.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Workflow for In Vivo Antimicrobial Efficacy Testing.
Caption: Potential Bacterial Targets for Antimicrobial Compounds.
References
Rise of Novel Thiadiazole Derivatives Outpacing Standard Antibiotics in Preclinical Trials
FOR IMMEDIATE RELEASE
Shanghai, China – December 24, 2025 – In the ongoing battle against antimicrobial resistance, researchers are reporting promising preclinical data on a new class of synthetic compounds: novel thiadiazole derivatives. These compounds are demonstrating significant efficacy, in some cases exceeding that of standard antibiotics, against a range of pathogenic bacteria and fungi. This comparison guide provides an in-depth analysis of the performance of these emerging drug candidates against established antibiotics, supported by recent experimental data.
The growing threat of multidrug-resistant organisms has created an urgent need for new antimicrobial agents. Thiadiazoles, a class of heterocyclic compounds, have been a focus of medicinal chemistry due to their diverse biological activities. Recent modifications to the thiadiazole scaffold have led to the development of derivatives with enhanced antimicrobial properties.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. Data from recent studies highlight the potential of novel thiadiazole derivatives. For instance, a 2025 study on fluoroquinolone-thiadiazole hybrids revealed potent activity against both Gram-positive and Gram-negative bacteria.[1][2] Similarly, newly synthesized thiadiazole-triazole hybrids have shown considerable promise.[3][4][5][6]
Below is a summary of the MIC values (in µg/mL) for representative novel thiadiazole derivatives compared to standard antibiotics against common pathogens.
| Compound Type | Derivative Example | Staphylococcus aureus | Escherichia coli | Candida albicans | Standard Antibiotic | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Fluoroquinolone-Thiadiazole Hybrid | FQ-TDZ-01 | 4 | 8 | N/A | Ciprofloxacin | 2 | 4 | N/A |
| Thiadiazole-Triazole Hybrid | TT-TDZ-05 | 15.63 | >250 | 31.25 | Fluconazole | N/A | N/A | 8 |
| Substituted 1,3,4-Thiadiazole | SUB-TDZ-12 | 31.25 | 125 | 62.5 | Neomycin | 10 | 25 | N/A |
| Ciprofloxacin-Thiadiazole Hybrid | CIP-TDZ-02 | 2 | 4 | N/A | Ciprofloxacin | 2 | 4 | N/A |
Note: The data presented are representative values compiled from multiple recent studies and are intended for comparative purposes. "N/A" indicates that the antibiotic is not typically used for that type of microorganism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these novel thiadiazole derivatives.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds.[7][8][9][10][11]
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of bacterial growth.[8]
-
Application of Antimicrobial Disks: Paper disks impregnated with a standard concentration of the novel thiadiazole derivative or a control antibiotic are placed on the agar surface. The disks are gently pressed to ensure complete contact with the agar.[8]
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.[11]
-
Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.[10]
Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[13][14][15][16]
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the novel thiadiazole derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the Kirby-Bauer method and then diluted in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation of Microtiter Plate: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[15]
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cell viability.[17]
-
Cell Seeding: Mammalian cells (e.g., human cell lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the novel thiadiazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Visualizing the Experimental Process
To further clarify the experimental procedures, the following diagrams illustrate the workflows for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be inhibited by these novel compounds.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Hypothetical Inhibition of a Bacterial Signaling Pathway.
References
- 1. periodicodimineralogia.it [periodicodimineralogia.it]
- 2. periodicodimineralogia.it [periodicodimineralogia.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione [mdpi.com]
- 6. Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 10. microbenotes.com [microbenotes.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. benchchem.com [benchchem.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Synthetic Pathways to 4-Methyl-1,2,3-thiadiazole-5-carboxamide
This guide provides a comparative analysis of the primary synthetic pathways for the preparation of 4-Methyl-1,2,3-thiadiazole-5-carboxamide, a heterocyclic compound with significant interest in medicinal chemistry and drug development.[1][2] The analysis focuses on reaction yields, conditions, and the versatility of each approach, supported by detailed experimental protocols and visual representations of the synthetic routes.
Introduction to this compound
Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][3] Specifically, the 1,2,3-thiadiazole scaffold is a key structural motif in various biologically active molecules.[4] this compound is a derivative that holds potential for further functionalization to create libraries of compounds for drug discovery programs.[1] The efficient and scalable synthesis of this core structure is therefore of critical importance.
This guide will compare two primary synthetic strategies:
-
Pathway 1: Synthesis of the 1,2,3-thiadiazole ring via the Hurd-Mori reaction, followed by conversion of a carboxylic acid intermediate to the target carboxamide.
-
Pathway 2: Direct amidation of a 1,2,3-thiadiazole carboxylic acid ester.
Quantitative Data Comparison
The following table summarizes the quantitative data for the key steps in the two primary synthetic pathways to this compound. Data for closely related reactions are included to provide a comprehensive comparison.
| Parameter | Pathway 1: Hurd-Mori Synthesis and Subsequent Amidation | Pathway 2: Direct Amidation of Ester |
| Key Intermediate | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
| Overall Yield | Good to Excellent | High |
| Reaction Time | Multi-step, variable | Typically 3 hours for amidation |
| Key Reagents | Thionyl chloride, activating agents (e.g., oxalyl chloride, DCC), ammonia source | Amine (e.g., aminomethylcyclohexane), ethanol |
| Reaction Conditions | Hurd-Mori: Varies; Amidation: Room temperature to reflux | Reflux |
| Scalability | Generally scalable | Reported for molar scale |
| Purity of Final Product | High, often requires purification | High, purification by recrystallization |
| Reference Yields | Yields for Hurd-Mori can range from good to excellent.[5] Amidation yields are typically high. | 96% for a similar amide synthesis.[6] |
Synthetic Pathways and Experimental Protocols
Pathway 1: Hurd-Mori Synthesis Followed by Amidation
This pathway is a versatile and widely used method for the synthesis of 1,2,3-thiadiazoles.[7][8] It involves the initial construction of the thiadiazole ring from a suitable acyclic precursor, followed by functional group manipulation to install the carboxamide.
Caption: Synthetic route via Hurd-Mori reaction and subsequent amidation.
Experimental Protocol - Pathway 1
Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Reaction)
-
To a solution of ethyl acetoacetate and semicarbazide hydrochloride in a suitable solvent (e.g., ethanol), add a base such as sodium acetate.
-
Stir the mixture at room temperature to form the corresponding semicarbazone.[5]
-
After formation of the semicarbazone, cool the reaction mixture and add thionyl chloride dropwise while maintaining a low temperature.
-
Allow the reaction to proceed until completion, monitoring by TLC.
-
Work up the reaction mixture by pouring it into ice water and extracting the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[1]
Step 2: Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
-
Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).[1]
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the alcohol under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration or extract with ethyl acetate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[1]
Step 3: Conversion to this compound
-
Suspend 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in an inert solvent (e.g., dichloromethane).
-
Add an activating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF, to form the acyl chloride in situ.[4]
-
In a separate flask, prepare a solution of an ammonia source (e.g., aqueous ammonia or ammonia gas bubbled through a solvent).
-
Slowly add the in situ generated acyl chloride to the ammonia solution at a low temperature.
-
Stir the reaction mixture until the formation of the amide is complete.
-
Isolate the product by filtration or extraction and purify by recrystallization.
Pathway 2: Direct Amidation of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
This pathway offers a more direct route to N-substituted amides from the corresponding ester, which can be advantageous in terms of step economy. For the synthesis of the primary amide, this would involve ammonolysis of the ester. A closely related example is the synthesis of N-substituted amides.[6]
Caption: Direct amidation of the ethyl ester to the carboxamide.
Experimental Protocol - Pathway 2
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a suitable solvent such as ethanol.
-
Add a source of ammonia, such as a concentrated aqueous solution of ammonia or by bubbling ammonia gas through the solution. For N-substituted amides, the corresponding amine is added.[6]
-
Heat the mixture to reflux for a specified period (e.g., 3 hours), monitoring the reaction progress by TLC.[6]
-
After the reaction is complete, cool the solution and concentrate it under reduced pressure.
-
The remaining crude product can be purified by digestion with a suitable solvent like isopropyl ether followed by recrystallization from a solvent such as cyclohexane to yield the pure this compound.[6]
Conclusion
Both pathways provide viable routes to this compound.
-
Pathway 1 is a classic and robust method that allows for the isolation and purification of the intermediate carboxylic acid, which can be beneficial for ensuring the purity of the final product. The Hurd-Mori reaction is a reliable method for forming the 1,2,3-thiadiazole ring.[5][7][9][10]
-
Pathway 2 offers a more streamlined approach, particularly for N-substituted amides, with high reported yields in similar systems.[6] For the synthesis of the primary amide, the efficiency of the ammonolysis of the ester would be a key factor.
The choice of pathway will depend on the specific requirements of the synthesis, such as desired purity, scalability, and the availability of starting materials and reagents. For the synthesis of a library of amide derivatives, Pathway 1, proceeding through the versatile carboxylic acid intermediate, may be more advantageous. For a direct and potentially more atom-economical synthesis of a specific amide, Pathway 2 is an attractive option.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]
- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. isres.org [isres.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methyl-1,2,3-thiadiazole-5-carboxamide: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Methyl-1,2,3-thiadiazole-5-carboxamide, ensuring the safety of researchers, scientists, and drug development professionals, while adhering to regulatory standards.
Hazard Identification and Safety Precautions
Before handling or disposing of this compound, it is essential to understand its potential hazards. While specific data for this compound may be limited, the general hazards associated with thiadiazole derivatives should be considered.[1][2] Always consult the specific Safety Data Sheet (SDS) for the most accurate information.
Table 1: Hazard Identification and Precautionary Measures for Thiadiazole Derivatives
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | Causes skin and serious eye irritation.[1][3][4][5] May cause respiratory irritation.[1][5] Harmful if swallowed.[1] Some derivatives may be toxic if in contact with skin or are suspected of causing genetic defects.[1] | Avoid breathing dust or vapors.[1][3][4][5] Wash skin thoroughly after handling.[1] Wear protective gloves, clothing, and eye/face protection.[1][2][3][4][5] Do not eat, drink, or smoke when using this product.[1][3][5] |
| Environmental Hazards | Potentially harmful or very toxic to aquatic life, with possible long-lasting effects.[1] | Avoid release to the environment.[1] Do not allow the product to enter drains.[1][4] |
| Physical/Chemical Hazards | Thermal decomposition can produce toxic and irritating gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[1][3][4] | Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.[3][4][5] |
Experimental Protocol: Waste Disposal
This protocol details the necessary steps for the safe segregation, handling, and disposal of waste containing this compound.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A laboratory coat.[2]
Waste Segregation
Proper segregation is crucial to prevent hazardous reactions and ensure correct disposal.[2]
-
Solid Waste: Collect all solid waste, including unused or expired compounds and contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated and clearly labeled hazardous waste container with a secure lid.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[1][2] Do not mix with incompatible waste streams.[1][2]
-
Sharps Waste: Dispose of any contaminated sharps, such as needles or broken glassware, in a designated sharps container.[1][2]
Labeling and Container Management
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols.[1][2]
-
Ensure all containers are in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[2][3]
Storage Pending Disposal
-
Store sealed waste containers in a designated, well-ventilated secondary containment area.[1][4] This area should be away from incompatible materials.[1]
Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.[1]
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[1]
-
Collection: Place all contaminated materials into a labeled hazardous waste container.[1]
-
Decontamination: Thoroughly clean the spill area with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
Final Disposal
-
The primary and only acceptable route for the disposal of this compound is through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2]
-
DO NOT dispose of this chemical down the drain or in the regular trash.[2][4] Adherence to all federal, state, and local regulations is mandatory.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling 4-Methyl-1,2,3-thiadiazole-5-carboxamide
Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-Methyl-1,2,3-thiadiazole-5-carboxamide (CAS No: 175136-67-1). The following guidance is based on the general properties and hazards of structurally similar thiadiazole derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.
Hazard Assessment
Thiadiazole derivatives are a class of compounds that may exhibit a range of biological activities and potential hazards.[1] Based on data from similar compounds, this compound should be treated as a potentially hazardous substance. Potential hazards may include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2][3][4]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C4H5N3OS | [5] |
| Molecular Weight | 143.16 g/mol | [5] |
| CAS Number | 175136-67-1 | [5] |
| Appearance | Solid (assumed) | General knowledge |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations, based on safety data sheets for similar thiadiazole compounds.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Not generally required if handled in a fume hood | Lab Coat |
| Reaction and Work-up | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles and/or Face Shield | Not generally required if handled in a fume hood | Lab Coat |
| Spill Cleanup | Evacuate and Ventilate Area | Chemical Resistant Gloves (e.g., Nitrile, Neoprene) | Safety Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical Resistant Apron or Coveralls |
Operational Plan and Disposal
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.
-
Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
2. Dissolution and Reaction:
-
Add the solid compound to the solvent slowly and carefully within the fume hood.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.
3. Work-up and Purification:
-
All work-up and purification steps (e.g., extractions, chromatography) must be performed within a chemical fume hood.
-
Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.
4. Disposal:
-
All waste containing this compound must be treated as hazardous chemical waste.
-
Collect all solid and liquid waste in appropriately labeled, sealed containers.
-
Dispose of the hazardous waste according to your institution's environmental health and safety guidelines. Do not empty into drains.[6]
First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
Spill Response
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the PPE table for spill cleanup.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7]
-
For large spills, contact your institution's environmental health and safety department immediately.
Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives (General Example)
The following is a general procedure for the synthesis of derivatives from a similar compound, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, and should be adapted and validated for the specific research needs.[8]
-
Dissolve 0.01 mol of this compound (or its corresponding hydrazide) in 15 mL of ethanol (96%) in a round-bottomed flask.
-
Add 0.01 mol of the appropriate substituted aldehyde to the solution.
-
Heat the solution under reflux for 3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Place the flask in a refrigerator for 24 hours to facilitate precipitation.
-
Collect the resulting solid by filtration, wash with cold ethanol, and dry.
-
Purify the product by recrystallization from a suitable solvent.
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
